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  • Product: Cyclopropyl (2-methylphenyl)methanol
  • CAS: 400613-95-8

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of Cyclopropyl(2-methylphenyl)methanol: A Technical Guide for Structural Elucidation

Executive Summary Cyclopropyl(2-methylphenyl)methanol (CAS: 400613-95-8), also known as cyclopropyl(o-tolyl)methanol, is a highly versatile synthetic intermediate. It features a unique combination of structural motifs: a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl(2-methylphenyl)methanol (CAS: 400613-95-8), also known as cyclopropyl(o-tolyl)methanol, is a highly versatile synthetic intermediate. It features a unique combination of structural motifs: an ortho-substituted aromatic ring, a chiral benzylic alcohol, and a highly strained cyclopropyl ring. Recently, this compound has gained prominence as a critical precursor in the transition-metal catalyzed cascade synthesis of complex carbocycles, such as acyl cyclopentenes.

This whitepaper provides an in-depth, authoritative guide to the structural elucidation of cyclopropyl(2-methylphenyl)methanol using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By analyzing the causality behind the spectroscopic data, this guide serves as a robust framework for researchers conducting analytical verification and drug development.

Experimental Workflow & Analytical Strategy

To ensure absolute confidence in structural assignment, a multi-modal spectroscopic approach is required. The workflow below outlines the logical progression from sample preparation to data integration.

Workflow A Sample Synthesis & Purification B NMR Spectroscopy (1H, 13C, 2D) A->B C IR Spectroscopy (ATR-FTIR) A->C D Mass Spectrometry (GC-EI-MS / HRMS) A->D E Data Integration & Structural Elucidation B->E C->E D->E

Figure 1: Multi-modal spectroscopic workflow for structural elucidation.

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive technique for mapping the carbon-hydrogen framework of this molecule. The data presented below is grounded in recent catalytic studies.

Expertise & Causality: The Diastereotopic Effect

The most analytically fascinating feature of this molecule is the benzylic carbon (C-OH), which is bonded to four different groups (-H, -OH, -o-tolyl, and -cyclopropyl), making it a stereocenter.

Because of this chiral center, the two faces of the adjacent cyclopropyl ring are in different magnetic environments. Consequently, the two methylene (


) groups of the cyclopropyl ring are diastereotopic  (chemically non-equivalent). Furthermore, within each

group, the two protons (cis and trans to the hydroxyl group) are also diastereotopic. This breaks the symmetry of the ring, resulting in four distinct proton environments for the cyclopropyl methylenes. This causality explains why the

H NMR spectrum exhibits complex, overlapping multiplets between

0.31 and 0.66 ppm, rather than simple first-order splitting.
Table 1: H NMR Spectral Data (500 MHz, CDCl )
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment / Structural Causality
7.53 dd7.5, 1.61HAromatic C-H (ortho to benzylic position; deshielded by -OH)
7.25 – 7.14 m-3HRemaining Aromatic C-H protons
4.44 d7.61HBenzylic C-H (coupled to cyclopropyl methine)
2.38 s-3HAryl-

(o-tolyl methyl group)
2.00 s (broad)-1H-OH proton (exchangeable with D

O)
1.32 qt8.0, 5.11HCyclopropyl methine C-H
0.66 – 0.59 m-1HCyclopropyl

(diastereotopic proton A)
0.55 – 0.48 m-1HCyclopropyl

(diastereotopic proton B)
0.42 – 0.31 m-2HCyclopropyl

(diastereotopic protons C & D)
Table 2: C NMR Spectral Data (126 MHz, CDCl )
Chemical Shift (

, ppm)
Carbon TypeAssignment / Structural Causality
141.5, 135.4 Quaternary (C)Aromatic C1 (attached to C-OH) and C2 (attached to

)
130.5, 127.5, 126.2, 126.1 Methine (CH)Aromatic carbons
74.1 Methine (CH)Benzylic C-OH (deshielded by electronegative oxygen)
19.5 Methine (CH)Cyclopropyl methine carbon
17.7 Primary (

)
Aryl-

carbon
3.4, 2.2 Secondary (

)
Cyclopropyl methylene carbons (highly shielded due to ring strain)

Infrared (IR) Spectroscopy Profiling

Infrared spectroscopy provides orthogonal validation of the functional groups. The analysis of cyclopropyl rings via IR requires an understanding of orbital hybridization .

Expertise & Causality: The "Bent Bond" Phenomenon

Standard aliphatic C-H stretches occur below 3000 cm


 (sp

hybridized). However, the highly strained cyclopropyl ring possesses "bent bonds" (Walsh orbitals) with approximately 33% s-character, making them more sp

-like. This increased s-character strengthens the C-H bond, shifting the cyclopropyl C-H stretching frequency above 3000 cm

, where it often overlaps with the aromatic C-H stretches.
Table 3: ATR-FTIR Vibrational Assignments
Wavenumber (cm

)
IntensityVibrational ModeStructural Assignment
~3350 Strong, BroadO-H stretchHydrogen-bonded hydroxyl group
3080 – 3000 MediumC-H stretch (sp

-like)
Aromatic ring and Cyclopropyl ring C-H
2950 – 2850 MediumC-H stretch (sp

)
Aryl-

aliphatic stretch
1490, 1460 MediumC=C stretchAromatic ring skeletal vibrations
1040 StrongC-O stretchSecondary alcohol C-O bond
750 StrongC-H out-of-plane bendOrtho-disubstituted benzene ring

Mass Spectrometry (MS) Fragmentation Pathways

Electron Ionization (EI) at 70 eV provides a highly reproducible fragmentation fingerprint. The molecular ion (


) of cyclopropyl(2-methylphenyl)methanol has an exact mass of 162.1045 Da.
Expertise & Causality: -Cleavage and Tropylium Formation

Upon ionization, an electron is typically ejected from the oxygen lone pair. The resulting radical cation rapidly undergoes


-cleavage to form a stable, resonance-stabilized oxonium ion.
  • Loss of Cyclopropyl: Cleavage of the benzylic-cyclopropyl C-C bond expels a cyclopropyl radical (

    
    , 41 Da), yielding a prominent peak at m/z 121.
    
  • Tropylium Rearrangement: The m/z 121 ion can further lose formaldehyde (

    
    ) to form the tropylium cation (
    
    
    
    at m/z 91), a classic hallmark of alkyl-substituted benzenes .

MS_Pathway M Molecular Ion [M]+• m/z 162 F1 Alpha-Cleavage (Loss of Cyclopropyl) [C8H9O]+ m/z 121 M->F1 -C3H5• F2 Alpha-Cleavage (Loss of o-Tolyl) [C4H7O]+ m/z 71 M->F2 -C7H7• F3 Dehydration [M - H2O]+• m/z 144 M->F3 -H2O F4 Tropylium Cation [C7H7]+ m/z 91 F1->F4 -CH2O

Figure 2: Primary mass spectrometry (EI-MS) fragmentation pathways.
Table 4: Key EI-MS Fragmentation Peaks
m/z RatioRelative AbundanceIon / Fragment IdentityNeutral Loss
162 Low

(Molecular Ion)
None
144 Medium


(18 Da)
121 High (Base Peak)

(Oxonium Ion)

(41 Da)
91 High

(Tropylium Ion)

+

71 Low-Medium


(91 Da)

Experimental Protocols & Workflows

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be employed. Every protocol is designed as a self-validating system .

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Tube Loading: Transfer the homogeneous solution to a standard 5 mm borosilicate NMR tube. Ensure the solvent column height is exactly 4–5 cm to optimize magnetic shimming.

  • Acquisition (

    
    H):  Tune the probe to 500 MHz. Acquire 16 scans with a 10-second relaxation delay (
    
    
    
    ) to ensure complete longitudinal relaxation, allowing for quantitative integration.
  • Acquisition (

    
    C):  Tune the probe to 126 MHz. Acquire 1024 scans with a 2-second relaxation delay and proton decoupling (WALTZ-16).
    
  • Self-Validation Check: The internal standard (TMS) must appear exactly at

    
     0.00 ppm. The residual 
    
    
    
    solvent peak must appear as a sharp singlet at
    
    
    7.26 ppm (
    
    
    H) and a triplet at
    
    
    77.16 ppm (
    
    
    C). A symmetrical solvent peak validates optimal magnetic shimming.
Protocol B: ATR-FTIR Spectroscopy
  • Crystal Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Collection: Acquire a background spectrum (32 scans, 4 cm

    
     resolution) in ambient air to account for atmospheric 
    
    
    
    and
    
    
    .
  • Sample Application: Deposit 1–2 drops of the neat liquid compound directly onto the center of the ATR crystal.

  • Acquisition: Apply the pressure anvil (if necessary to prevent evaporation) and acquire the sample spectrum (32 scans, 4000 to 400 cm

    
    ).
    
  • Self-Validation Check: The resulting baseline must sit flat near 100% transmittance in non-absorbing regions (e.g., 2500–2000 cm

    
    ). A flat baseline confirms successful background subtraction and a clean crystal.
    
Protocol C: GC-EI-MS Analysis
  • Sample Dilution: Dilute the compound to a concentration of 10 ppm in GC-grade hexane.

  • Injection: Inject 1 µL into the GC inlet set to 250°C with a split ratio of 10:1.

  • Chromatography: Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the oven program: 50°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization: Maintain the MS transfer line at 250°C and the EI source at 230°C. Apply an electron energy of 70 eV and scan from m/z 40 to 400.

  • Self-Validation Check: Prior to the run, the mass spectrometer must be tuned using Perfluorotributylamine (PFTBA). The relative abundances of the PFTBA calibration ions (m/z 69, 219, and 502) must meet the manufacturer's target ratios, validating the instrument's mass accuracy and sensitivity across the entire mass range.

Conclusion

The structural elucidation of cyclopropyl(2-methylphenyl)methanol relies heavily on interpreting the causality behind its spectroscopic behavior. The diastereotopic complexity in the


H NMR, the sp

-like vibrational shifts in the IR, and the

-cleavage-driven tropylium formation in the MS collectively provide an unequivocal, self-validating fingerprint of the molecule. Strict adherence to the provided analytical protocols ensures that researchers can confidently verify this intermediate for downstream pharmaceutical or catalytic applications.

References

  • Sarkar, K., Behera, P., Roy, L., & Maji, B. (2024). Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation. Chemical Science, 15(35), 14287-14294. URL:[Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. URL:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). URL:[Link]

Exploratory

The Cyclopropyl Pharmacophore: Mechanistic Insights into Biological Activity and Metabolic Stability

Executive Summary The cyclopropane ring has evolved from a structural curiosity into a cornerstone of modern medicinal chemistry. Over the past decade, dozens of new molecular entities (NMEs) containing cyclopropyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropane ring has evolved from a structural curiosity into a cornerstone of modern medicinal chemistry. Over the past decade, dozens of new molecular entities (NMEs) containing cyclopropyl groups have been approved for clinical use. As a Senior Application Scientist, I frequently leverage this motif to solve complex pharmacokinetic (PK) and pharmacodynamic (PD) challenges. The cyclopropyl group is not merely a passive structural spacer; it actively modulates biological activity through unique physicochemical properties—specifically, its coplanarity, shortened C–C bonds with enhanced π-character, and unusually strong C–H bonds 1.

This technical guide dissects the causality behind the cyclopropyl group's biological activity, detailing how it drives mechanism-based enzyme inhibition and enhances metabolic stability, supported by self-validating experimental protocols.

Physicochemical Foundations and Causality in Drug Design

To understand the biological activity of cyclopropyl-containing compounds, we must first examine their quantum mechanical foundation. The carbon atoms in a cyclopropane ring are


 hybridized, but the severe bond angle strain (60° vs. the ideal 109.5°) forces the C–C bonds to bend outward, forming what are known as "Walsh orbitals." This imparts 

-like character to the ring carbons, which consequently increases the

-character of the exocyclic C–H bonds 2.

Causality in Design: Higher


-character means the bonding electrons are held closer to the nucleus, resulting in a shorter, stronger C–H bond. Cytochrome P450 (CYP450) enzymes initiate Phase I metabolism primarily via hydrogen atom abstraction. By replacing a vulnerable alkyl group (like an isopropyl or tert-butyl moiety) with a cyclopropyl group, medicinal chemists significantly increase the bond dissociation energy (BDE). This effectively slows or completely shuts down CYP-mediated oxidation at that specific site, prolonging the drug's half-life. Furthermore, the rigid geometry of the ring locks molecules into their bioactive conformations, reducing the entropic penalty upon target binding.
Table 1: Comparative Physicochemical Properties of Alkyl vs. Cyclopropyl Groups
PropertyIsopropyl GroupCyclopropyl GroupImpact on Drug Design
C-C-C Bond Angle ~109.5°60°Induces rigid, coplanar geometry for conformational locking.
C-H Bond Length 1.09 Å1.08 ÅShorter bonds increase steric clearance in tight binding pockets.
C-H Bond Dissociation Energy ~98 kcal/mol~106 kcal/molResists CYP450-mediated hydrogen abstraction, increasing half-life.
Hybridization Character Pure


-like (Walsh orbitals)
Allows conjugation with adjacent

-systems (aryl rings/carbonyls).

Mechanism-Based (Suicide) Inhibition: The Tranylcypromine Paradigm

While cyclopropanes are frequently used to confer metabolic stability, cyclopropylamines are famously deployed as mechanism-based (suicide) inhibitors. A classic, clinically validated example is Tranylcypromine (TCP), an irreversible inhibitor of Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1) 3.

Mechanistic Causality: Both MAO and LSD1 are flavin-dependent enzymes. When TCP enters the active site, the enzyme attempts to oxidize the amine. A single electron transfer (SET) from the amine nitrogen to the oxidized FAD cofactor generates an amine radical cation. The inherent ring strain of the cyclopropyl group drives an immediate homolytic ring cleavage, forming a highly reactive iminium radical. This radical rapidly collapses with the flavosemiquinone radical, forming a covalent adduct at the N(5) or C(4a) position of the FAD cofactor. This irreversibly dead-ends the enzyme's catalytic cycle 4.

MAO_Inhibition TCP Tranylcypromine (Cyclopropylamine) Radical Amine Radical Cation + Flavosemiquinone TCP->Radical Single Electron Transfer (SET) FAD_ox Oxidized FAD (Enzyme Cofactor) FAD_ox->Radical Accepts Electron RingOpen Ring-Opened Iminium Radical Radical->RingOpen Strain-Driven Ring Cleavage Adduct Covalent FAD Adduct (N5 or C4a position) RingOpen->Adduct Radical Recombination Inactivated Irreversibly Inactivated MAO/LSD1 Enzyme Adduct->Inactivated Dead-End Complex

Mechanism of MAO/LSD1 irreversible inhibition via cyclopropylamine ring opening.

Validating Metabolic Stability and Enzyme Inhibition

To harness the cyclopropyl group effectively, researchers must employ rigorous, self-validating experimental protocols. Below are the gold-standard methodologies used to evaluate these compounds.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance (


) of a compound. The causality behind the assay design relies on isolating the primary site of Phase I metabolism (CYP450 enzymes in the endoplasmic reticulum) and supplying the necessary electron donor (NADPH).

Self-Validating System: The protocol mandates the use of a positive control (e.g., Verapamil, a known rapid metabolizer) to confirm enzymatic viability, and a negative control (no NADPH) to ensure that degradation is strictly CYP-mediated and not due to chemical instability or non-specific protein binding.

Step-by-Step Methodology:

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mixture: Combine microsomes (final protein concentration: 0.5 mg/mL) and the cyclopropyl-test compound (final concentration: 1 µM) in the buffer. Rationale: Using 1 µM ensures the compound concentration is well below the Michaelis constant (

    
    ), allowing for accurate first-order kinetic calculations.
    
  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH (final concentration: 1 mM) to initiate the reaction. For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile denatures the CYP enzymes instantly, halting the reaction, while precipitating proteins for clean LC-MS injection.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the peak area ratio of the parent compound to the internal standard to determine the % remaining over time.

Microsomal_Assay Prep 1. Prepare Microsomes (0.5 mg/mL) + Test Compound (1 µM) PreIncubate 2. Pre-incubate (37°C, 5 min) Prep->PreIncubate NADPH 3. Initiate Reaction (Add 1 mM NADPH) PreIncubate->NADPH Aliquots 4. Sample Aliquots (0, 5, 15, 30, 45, 60 min) NADPH->Aliquots Quench 5. Quench Reaction (Cold Acetonitrile + IS) Aliquots->Quench Centrifuge 6. Protein Precipitation (Centrifuge 4000 rpm, 15 min) Quench->Centrifuge LCMS 7. LC-MS/MS Analysis (Calculate Intrinsic Clearance) Centrifuge->LCMS

Step-by-step workflow for the in vitro liver microsomal metabolic stability assay.

Protocol 2: Time-Dependent Enzyme Inhibition Assay (for MAO/LSD1)

To prove that a cyclopropylamine is a mechanism-based inhibitor (suicide substrate) rather than a reversible binder, one must demonstrate time-dependent inhibition (TDI) 5.

Step-by-Step Methodology:

  • Enzyme Pre-incubation: Incubate recombinant human MAO-B (or LSD1) with varying concentrations of the cyclopropyl inhibitor (e.g., 0.1 to 10 µM) in assay buffer (50 mM HEPES, pH 7.5) at 37°C.

  • Time-Course Sampling: At specific pre-incubation times (e.g., 0, 10, 20, 30, 60 minutes), remove an aliquot of the enzyme-inhibitor complex.

  • Substrate Addition (Dilution Method): Dilute the aliquot 40-fold into a reaction well containing a saturating excess of the fluorogenic substrate (e.g., kynuramine for MAO). Rationale: The massive dilution prevents any further reversible binding; only the enzyme that has been irreversibly covalently modified will show reduced activity. This isolates the covalent mechanism from competitive inhibition.

  • Fluorescence Measurement: Measure the formation of the fluorescent product (4-hydroxyquinoline) over 20 minutes (Ex: 310 nm, Em: 400 nm).

  • Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time. The slope yields the observed inactivation rate (

    
    ). Plotting 
    
    
    
    vs. inhibitor concentration allows the calculation of
    
    
    (maximum inactivation rate) and
    
    
    (inhibitor concentration yielding half-maximal inactivation).
Table 2: Impact of Cyclopropyl Incorporation on Pharmacokinetics and Potency
Compound Class / TargetModificationEffect on PotencyEffect on Metabolic StabilityReference
PD-1/PD-L1 Inhibitors Biphenyl linked via cyclopropylEnhanced (

= 0.029 µM)
High stability in liver microsomes6
Antimalarial (DHODH) Alkyl replaced by cyclopropylSub-µM potency (

= 0.081 µM)
Decreased intrinsic clearance (

)
7
MAO/LSD1 Inhibitors Incorporation of CyclopropylamineIrreversible Covalent AdductN/A (Suicide Substrate)5

Conclusion

The strategic incorporation of the cyclopropyl group is a masterclass in applying physical organic chemistry to biological systems. Whether deployed to fortify a molecule against CYP450 degradation via strong C-H bonds, or utilized as a strained, reactive warhead for covalent enzyme inactivation, the cyclopropyl ring remains an indispensable tool for the modern drug development professional.

References

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade Source: NIH URL: [Link]

  • Title: Tranylcypromine – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Molecular and Mechanistic Properties of the Membrane-Bound Mitochondrial Monoamine Oxidases Source: PMC - NIH URL: [Link]

  • Title: Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) Source: UEA URL: [Link]

  • Title: Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention Source: PMC - NIH URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of Cyclopropyl(2-methylphenyl)methanol

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, field-proven protocol for the synthesis of Cyclopropyl(2-methylphenyl)methanol, a valuable secondary alcohol intermediate in me...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of Cyclopropyl(2-methylphenyl)methanol, a valuable secondary alcohol intermediate in medicinal chemistry and materials science. The unique structural and electronic properties imparted by the cyclopropyl group make this class of compounds highly sought after in drug development.[1] The primary synthetic strategy detailed herein is the Grignard reaction, a robust and fundamental method for carbon-carbon bond formation.[2] We will focus on the nucleophilic addition of cyclopropylmagnesium bromide to 2-methylbenzaldehyde. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and a self-validating experimental workflow.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group is a key structural motif in modern drug design. Its incorporation into molecular scaffolds can enforce conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets.[3] Cyclopropyl(2-methylphenyl)methanol serves as a versatile building block for the synthesis of more complex molecules, leveraging the unique characteristics of the cyclopropyl ring. The Grignard reaction stands out as a highly efficient and widely applicable method for preparing such secondary alcohols from aldehydes.[4]

Reaction Principle and Pathway

The synthesis of Cyclopropyl(2-methylphenyl)methanol is achieved through the nucleophilic addition of a Grignard reagent to an aldehyde. The reaction can proceed via two primary pathways:

  • Route A: Reaction of cyclopropylmagnesium bromide with 2-methylbenzaldehyde.

  • Route B: Reaction of o-tolylmagnesium bromide with cyclopropanecarboxaldehyde.

Both routes are mechanistically similar. The Grignard reagent, in this case, cyclopropylmagnesium bromide, acts as a potent nucleophile due to the highly polarized carbon-magnesium bond.[4] The nucleophilic cyclopropyl group attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde. The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon.[5] This addition results in the formation of a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final product, Cyclopropyl(2-methylphenyl)methanol.[1][5]

G cluster_0 Reaction Pathway reagent1 Cyclopropylmagnesium Bromide (C₃H₅MgBr) intermediate Magnesium Alkoxide Intermediate reagent1->intermediate Nucleophilic Attack reagent2 2-Methylbenzaldehyde (o-Tolualdehyde) reagent2->intermediate product Cyclopropyl(2-methylphenyl)methanol intermediate->product Protonation workup Aqueous Workup (e.g., sat. NH₄Cl) workup->intermediate

Caption: Overall reaction pathway for the synthesis.

Experimental Protocol

This protocol details the synthesis of Cyclopropyl(2-methylphenyl)methanol via the reaction of 2-methylbenzaldehyde with cyclopropylmagnesium bromide (Route A).

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountEquivalents
2-Methylbenzaldehyde120.151.20 g (1.16 mL)1.0
Cyclopropylmagnesium bromide (0.5 M in THF)145.2822 mL1.1
Anhydrous Tetrahydrofuran (THF)72.1130 mL-
Saturated aqueous ammonium chloride (NH₄Cl)53.4950 mL-
Diethyl ether (Et₂O)74.12150 mL-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-
Standard laboratory glassware (flame-dried)---
Magnetic stirrer and stir bars---
Ice bath---
Separatory funnel---
Rotary evaporator---
Step-by-Step Methodology

Safety Precautions: This reaction is moisture-sensitive and should be conducted under an inert atmosphere (e.g., nitrogen or argon). Grignard reagents are highly reactive and can ignite upon contact with air or water. Always wear appropriate personal protective equipment (safety glasses, lab coat, and gloves).[1]

  • Reaction Setup:

    • Assemble a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

    • Under a positive pressure of nitrogen, add a solution of 2-methylbenzaldehyde (1.0 eq) in 10 mL of anhydrous THF to the flask via syringe.[5]

  • Grignard Reagent Addition:

    • Cool the flask to 0 °C using an ice bath.

    • While stirring vigorously, add the cyclopropylmagnesium bromide solution (1.1 eq) dropwise to the aldehyde solution via syringe over a period of 15-20 minutes.[5] Maintain the internal temperature below 10 °C during the addition.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[5]

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Quenching:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[1][5] An exothermic reaction and gas evolution may occur.

    • Transfer the resulting mixture to a separatory funnel.

  • Extraction and Isolation:

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure Cyclopropyl(2-methylphenyl)methanol.

Characterization

The identity and purity of the final product should be confirmed by standard spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the presence of the hydroxyl (-OH) group and the absence of the aldehyde carbonyl (C=O) group.

  • Mass Spectrometry: To determine the molecular weight of the product.

Visualization of Experimental Workflow

G cluster_workflow Experimental Workflow setup 1. Reaction Setup (Flame-dried flask, N₂ atmosphere, 2-methylbenzaldehyde in THF) addition 2. Grignard Reagent Addition (Dropwise addition of C₃H₅MgBr at 0 °C) setup->addition Cool reaction 3. Reaction Progression (Warm to RT, stir for 2-4h, monitor by TLC) addition->reaction Warm quench 4. Quenching (Cool to 0 °C, add sat. NH₄Cl) reaction->quench Cool extract 5. Extraction & Isolation (Extract with Et₂O, dry, concentrate) quench->extract purify 6. Purification (Flash column chromatography) extract->purify product Final Product: Cyclopropyl(2-methylphenyl)methanol purify->product

Caption: Step-by-step experimental workflow diagram.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Cyclopropyl(2-methylphenyl)methanol using a Grignard reaction. The described methodology is robust, scalable, and utilizes readily available starting materials. By following this guide, researchers can confidently synthesize this important building block for applications in drug discovery and organic synthesis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Secondary Alcohols via Grignard Reaction with Cyclopropanecarboxaldehyde.
  • Cambridge University Press. (n.d.). Grignard Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
  • Guidechem. (2023, June 14). What is the chemical reactivity and applications of 2-Methylbenzaldehyde?.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Synthesis and Characterization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
  • Web Pages. (n.d.). 6. Grignard Reaction.
  • Benchchem. (n.d.). Reaction mechanism for the formation of Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
  • Sigma-Aldrich. (n.d.). Cyclopropylmagnesium bromide 0.5M THF 23719-80-4.

Sources

Application

Using Cyclopropyl (2-methylphenyl)methanol as a building block in organic synthesis

Application Note: Cyclopropyl(o-tolyl)methanol as a Strategic Building Block in Organic Synthesis Introduction & Chemical Rationale Cyclopropyl(o-tolyl)methanol (CAS: 400613-95-8) represents a highly versatile, strain-dr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyclopropyl(o-tolyl)methanol as a Strategic Building Block in Organic Synthesis

Introduction & Chemical Rationale

Cyclopropyl(o-tolyl)methanol (CAS: 400613-95-8) represents a highly versatile, strain-driven building block in modern organic synthesis[1]. The synthetic utility of this compound stems from the convergence of two distinct structural features:

  • Thermodynamic Ring Strain: The cyclopropyl ring possesses approximately 27.5 kcal/mol of torsional and angle strain. This built-in energy acts as a thermodynamic spring, driving ring-opening and ring-expansion cascades when the adjacent carbinol position is activated.

  • Steric and Electronic Shielding: The ortho-methyl group on the phenyl ring is not merely a spectator. It restricts the free rotation of the C(aryl)-C(carbinol) bond, forcing the molecule into specific reactive conformers. This steric bulk can dictate the regioselectivity of ring openings and stabilize transient radical or cationic intermediates via hyperconjugation and steric shielding.

Mechanistic Pathways & Intermediate Dynamics

The functionalization of cyclopropyl(o-tolyl)methanol generally proceeds via one of three primary reactive intermediates, each unlocking different synthetic methodologies:

  • Cationic Ring-Opening (Ritter-Type): Activation of the hydroxyl group with a Brønsted or Lewis acid generates a cyclopropylcarbinyl cation. This species exists in rapid equilibrium with the thermodynamically more stable homoallylic cation. Nucleophilic trapping (e.g., by acetonitrile) yields homoallylic amides, which are highly valuable motifs in drug discovery[2].

  • Neutral Radical Rearrangement: Homolytic cleavage at the carbinol carbon generates a cyclopropylcarbinyl radical, a classic "radical clock" that undergoes ultrafast ring opening (

    
    ) to form a primary homoallylic radical.
    
  • Ketyl Radical Anion Fragmentation: Oxidation of the carbinol yields cyclopropyl(o-tolyl)methanone. Single-electron reduction via visible-light photocatalysis generates a ketyl radical anion. The ortho-tolyl group accelerates the regioselective C-C bond cleavage of the cyclopropane ring, forming a distonic enolate radical capable of complex (3+2) annulations[3][4].

G SM Cyclopropyl(o-tolyl)methanol Cation Cyclopropylcarbinyl Cation SM->Cation H+ / -H2O Ketone Cyclopropyl(o-tolyl)methanone SM->Ketone MnO2 Oxidation HomoAllyl Homoallylic Amide Cation->HomoAllyl MeCN (Ritter) Ring Opening Ketyl Ketyl Radical Anion Ketone->Ketyl Photocatalysis (1e- Reduction) OpenRad Ring-Opened Enolate Ketyl->OpenRad Fragmentation

Reaction pathways of cyclopropyl(o-tolyl)methanol via cationic and radical intermediates.

Experimental Protocols

Protocol A: Acid-Promoted Ritter Ring-Opening to Homoallylic Amides

This protocol leverages the rapid equilibration of the cyclopropylcarbinyl cation to synthesize complex homoallylic amides[2].

  • Materials: Cyclopropyl(o-tolyl)methanol (1.0 equiv), Acetonitrile (solvent/reactant, 0.2 M), Trifluoromethanesulfonic acid (TfOH, 1.2 equiv).

  • Step-by-Step Methodology:

    • Charge a flame-dried round-bottom flask with cyclopropyl(o-tolyl)methanol and anhydrous acetonitrile under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

      • Causality: Low temperatures prevent the competitive polymerization of the highly reactive homoallylic cation and suppress non-specific electrophilic aromatic substitution (Friedel-Crafts) on the electron-rich o-tolyl ring.

    • Add TfOH dropwise over 10 minutes.

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction with saturated aqueous NaHCO

      
       and extract with ethyl acetate (3x).
      
    • Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Self-Validating System: Reaction completion is validated by TLC (disappearance of the UV-active carbinol spot). Successful ring-opening is confirmed by

    
    H NMR: look for the disappearance of upfield cyclopropyl protons (
    
    
    
    0.3–1.2 ppm) and the emergence of distinct terminal alkene protons (
    
    
    5.0–5.8 ppm) alongside a broad singlet for the amide N-H (
    
    
    ~6.0 ppm).
Protocol B: Oxidation and Visible-Light Photocatalytic Ring-Opening

This two-step sequence converts the carbinol into a ketyl radical anion precursor, enabling selective C-C bond cleavage and subsequent functionalization[3][4].

  • Step 1: Oxidation to Cyclopropyl(o-tolyl)methanone

    • Dissolve cyclopropyl(o-tolyl)methanol in dichloromethane (DCM, 0.1 M).

    • Add activated MnO

      
       (10.0 equiv) and stir at room temperature for 12 hours.
      
      • Causality: MnO

        
         is a mild, heterogeneous oxidant that selectively oxidizes benzylic alcohols. It prevents premature oxidative ring-opening of the cyclopropane ring, a common side reaction encountered with harsher oxidants like KMnO
        
        
        
        .
    • Filter through a pad of Celite to remove manganese salts and concentrate in vacuo.

  • Step 2: Photocatalytic Ring-Opening

    • In a Schlenk tube, combine cyclopropyl(o-tolyl)methanone (1.0 equiv), a Michael acceptor (e.g., methyl acrylate, 2.0 equiv),

      
       (1 mol%), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in degassed DMF.
      
    • Irradiate with 440 nm blue LEDs at room temperature for 16 hours.

      • Causality: The Ir(III) photocatalyst is excited by visible light and reduced by DIPEA to Ir(II). The Ir(II) species transfers a single electron to the ketone, generating the ketyl radical anion. The steric bulk of the o-tolyl group forces the cyclopropyl C-C bond to align with the ketyl

        
        -system, facilitating rapid, regioselective fragmentation to a primary radical, which then adds to the Michael acceptor.
        
  • Self-Validating System: The color of the reaction mixture changes from bright yellow to deep red/brown under irradiation, indicating the formation of the active Ir(II) species. Liquid Chromatography-Mass Spectrometry (LC-MS) of the crude mixture will show the exact mass of the alkylated product, confirming successful radical trapping.

Quantitative Data Summary

To aid in experimental planning, the following table summarizes the expected quantitative outcomes and reaction parameters for the described protocols based on established literature precedents[1][2][3].

Reaction TypeCatalyst / ReagentSolventTemp (°C)Time (h)Typical Yield (%)Key Intermediate
Oxidation Activated MnO

(10 eq)
DCM251285 - 92%None (Direct)
Ritter Ring-Opening TfOH (1.2 eq)MeCN0 to 25470 - 78%Homoallylic Cation
Photocatalytic Cleavage

DMF251665 - 80%Ketyl Radical Anion

References

  • Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation Source: RSC Advances URL:[Link]

  • Acid-Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides Source: ResearchGate / ChemistrySelect URL:[Link]

  • Controlling Stereoselectivity and Chemoselectivity of Cyclopropyl Ketyl Radical Anions with Visible Light Photocatalysis Source: University of Wisconsin–Madison URL:[Link]

  • Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions Source: Journal of the American Chemical Society URL:[Link]

Sources

Method

Application Note: A Scalable and Safe Synthesis of Cyclopropyl(2-methylphenyl)methanol for Pharmaceutical Intermediate Production

Introduction: The Significance of Cyclopropyl(2-methylphenyl)methanol in Medicinal Chemistry Cyclopropyl(2-methylphenyl)methanol is a key building block in the synthesis of various pharmaceutical agents. The cyclopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Cyclopropyl(2-methylphenyl)methanol in Medicinal Chemistry

Cyclopropyl(2-methylphenyl)methanol is a key building block in the synthesis of various pharmaceutical agents. The cyclopropyl moiety is a valuable structural motif in drug design, known for its ability to introduce conformational rigidity, enhance metabolic stability, and improve the pharmacokinetic profile of drug candidates.[1][2] Specifically, this alcohol serves as a versatile intermediate for the creation of more complex molecules with potential therapeutic applications, including in the development of novel antibiotics and other pharmaceuticals.[3][4] The presence of the 2-methylphenyl group provides a specific steric and electronic profile that can be crucial for achieving desired biological activity. This application note provides a detailed, scalable, and safety-oriented protocol for the synthesis of cyclopropyl(2-methylphenyl)methanol via a Grignard reaction, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategy: The Grignard Reaction at Scale

The most direct and efficient method for the synthesis of cyclopropyl(2-methylphenyl)methanol is the nucleophilic addition of a cyclopropyl Grignard reagent to 2-methylbenzaldehyde.[5][6] This reaction forms a new carbon-carbon bond between the cyclopropyl group and the carbonyl carbon of the aldehyde.

Reaction Mechanism

The reaction proceeds through a well-established mechanism. The cyclopropylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde. The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[5] This results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the final product, cyclopropyl(2-methylphenyl)methanol.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclopropylmagnesium\nBromide Cyclopropylmagnesium Bromide Magnesium Alkoxide Magnesium Alkoxide Cyclopropylmagnesium\nBromide->Magnesium Alkoxide Nucleophilic Attack 2-Methylbenzaldehyde 2-Methylbenzaldehyde 2-Methylbenzaldehyde->Magnesium Alkoxide Cyclopropyl(2-methylphenyl)methanol Cyclopropyl(2-methylphenyl)methanol Magnesium Alkoxide->Cyclopropyl(2-methylphenyl)methanol Acidic Workup (e.g., aq. NH4Cl)

Caption: Mechanism of the Grignard reaction for the synthesis of cyclopropyl(2-methylphenyl)methanol.

Safety and Scale-Up Considerations for Grignard Reactions

Scaling up Grignard reactions presents significant safety challenges due to their highly exothermic nature and the use of flammable and pyrophoric reagents.[7] A thorough risk assessment is mandatory before proceeding with any large-scale synthesis.[8][9]

Key Safety Pillars:

  • Temperature Control: Maintaining strict temperature control is critical to prevent runaway reactions.[8][9] The reaction vessel should be equipped with an efficient cooling system and an internal temperature probe. The addition rate of the Grignard reagent must be carefully controlled to manage the heat generated.[8]

  • Inert Atmosphere: Grignard reagents are highly reactive with atmospheric oxygen and moisture. The entire reaction setup must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Selection: Anhydrous ethers, such as tetrahydrofuran (THF) or diethyl ether, are the most common solvents for Grignard reactions.[10] The choice of solvent can influence the reaction rate and safety profile.

  • Initiation: The initiation of a Grignard reaction can sometimes be sluggish, leading to a dangerous accumulation of unreacted reagents.[11][12] Modern initiation methods are preferred over older techniques like using iodine.[7] Monitoring the reaction for signs of initiation (e.g., a gentle reflux or a noticeable temperature increase) is crucial before adding the bulk of the reagents.

  • Quenching: The quenching of the reaction must be performed carefully by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution) at a low temperature to control the exothermic reaction with any unreacted Grignard reagent.[5]

Detailed Experimental Protocol

This protocol outlines the scale-up synthesis of cyclopropyl(2-methylphenyl)methanol, yielding approximately 100-120 g of the final product.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Purity/Grade
Magnesium Turnings24.3126.7 g1.10>99.5%
Cyclopropyl Bromide120.98121.0 g (89.6 mL)1.00>98%
2-Methylbenzaldehyde120.15108.1 g (104.0 mL)0.90>98%
Anhydrous Tetrahydrofuran (THF)-1.5 L-Anhydrous, >99.9%
Saturated Aqueous NH₄Cl-500 mL--
Diethyl Ether-1.0 L-ACS Grade
Anhydrous Magnesium Sulfate-50 g--

Equipment: 3 L three-necked round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, internal thermometer, nitrogen/argon inlet, heating mantle with a temperature controller, and a cooling bath.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction with Aldehyde cluster_workup Workup and Purification Dry Glassware Dry Glassware Inert Atmosphere Inert Atmosphere Dry Glassware->Inert Atmosphere Charge Mg & THF Charge Mg & THF Inert Atmosphere->Charge Mg & THF Initiate Reaction Initiate Reaction Charge Mg & THF->Initiate Reaction Add Cyclopropyl Bromide Add Cyclopropyl Bromide Initiate Reaction->Add Cyclopropyl Bromide Cool Grignard Cool Grignard Add Cyclopropyl Bromide->Cool Grignard Add 2-Methylbenzaldehyde Add 2-Methylbenzaldehyde Cool Grignard->Add 2-Methylbenzaldehyde Warm to RT Warm to RT Add 2-Methylbenzaldehyde->Warm to RT Quench Reaction Quench Reaction Warm to RT->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product Dry & Concentrate Dry & Concentrate Extract Product->Dry & Concentrate Purify by Distillation Purify by Distillation Dry & Concentrate->Purify by Distillation

Caption: Step-by-step workflow for the scale-up synthesis of cyclopropyl(2-methylphenyl)methanol.

Step-by-Step Procedure

Part 1: Preparation of Cyclopropylmagnesium Bromide

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon.

  • Reagent Charging: To the 3 L flask, add the magnesium turnings (26.7 g, 1.10 mol) and 500 mL of anhydrous THF.

  • Initiation: Add a small crystal of iodine to the stirred suspension. A small amount (approx. 5 mL) of the cyclopropyl bromide solution (prepared by dissolving 121.0 g of cyclopropyl bromide in 500 mL of anhydrous THF) is added. Gentle warming may be applied to initiate the reaction, which is indicated by the disappearance of the iodine color and a gentle reflux of the solvent.[5]

  • Grignard Formation: Once the reaction has initiated, the remaining cyclopropyl bromide solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.[5] The resulting solution should be a grayish color.

Part 2: Reaction with 2-Methylbenzaldehyde

  • Cooling: Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: A solution of 2-methylbenzaldehyde (108.1 g, 0.90 mol) in 500 mL of anhydrous THF is added dropwise to the cooled Grignard reagent with vigorous stirring. The internal temperature should be maintained below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is deemed complete by TLC analysis.[5]

Part 3: Workup and Purification

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of 500 mL of saturated aqueous ammonium chloride solution at 0 °C.[5] This should be done in a well-ventilated fume hood as some gas evolution may occur.

  • Extraction: The resulting mixture is transferred to a large separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 300 mL). The combined organic layers are washed with brine (2 x 200 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification: The crude cyclopropyl(2-methylphenyl)methanol is purified by vacuum distillation to afford the final product as a colorless to pale yellow oil.

Expected Results and Characterization
ParameterExpected Value
Yield 105-125 g (72-85%)
Appearance Colorless to pale yellow oil
Boiling Point Approx. 110-115 °C at 1 mmHg (Predicted)
¹H NMR (CDCl₃) Consistent with the structure of the product
¹³C NMR (CDCl₃) Consistent with the structure of the product
Purity (GC-MS) >98%

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of cyclopropyl(2-methylphenyl)methanol. By adhering to the detailed safety precautions and experimental procedures, researchers can safely and efficiently produce this valuable pharmaceutical intermediate on a larger scale. The principles outlined here for handling and scaling up Grignard reactions are broadly applicable and serve as a guide for the safe execution of other organometallic transformations in a laboratory setting.

References

  • American Chemical Society. (2025). Grignard Reaction.
  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
  • Stanford University. (2019, September 18). Scale-Up Reaction Safety.
  • Organic Process Research & Development. (2006, August 9).
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
  • LookChem. (n.d.). Cas 114095-61-3,(trans-2-(4-methylphenyl)cyclopropyl)methanol.
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Google Patents. (n.d.).
  • Guidechem. (2023, June 14).
  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.

Sources

Application

Grignard reaction protocol for synthesizing tertiary cyclopropyl carbinols

Application Note: Synthesis of Tertiary Cyclopropyl Carbinols via Grignard Addition Introduction & Strategic Rationale The introduction of a cyclopropyl moiety into molecular scaffolds is a highly effective strategy in d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Tertiary Cyclopropyl Carbinols via Grignard Addition

Introduction & Strategic Rationale

The introduction of a cyclopropyl moiety into molecular scaffolds is a highly effective strategy in drug discovery for enhancing metabolic stability, modulating lipophilicity, and restricting conformational flexibility. Tertiary cyclopropyl carbinols serve as critical, versatile intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and materials science synthons[1]. This application note details the robust, self-validating synthesis of these carbinols through the nucleophilic addition of cyclopropylmagnesium bromide to ketone electrophiles.

Mechanistic Insights & Causality

The synthesis fundamentally relies on two distinct phases: the generation of the organometallic species and the subsequent nucleophilic addition. Understanding the causality behind these mechanisms is critical for troubleshooting and optimizing yields.

  • Reagent Generation: The formation of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium metal proceeds via a Single Electron Transfer (SET) mechanism at the magnesium surface. This generates a radical anion that fragments and recombines to form the active organomagnesium compound[2].

  • Nucleophilic Addition: The oxophilic magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen of the ketone. This Lewis acid-base interaction polarizes the C=O bond, significantly enhancing the electrophilicity of the carbonyl carbon and facilitating the attack of the cyclopropyl carbanion[1].

  • Stereochemical Control: When reacting with chiral ketones, the stereochemical outcome is dictated by the steric and electronic environment of the carbonyl substituents, typically conforming to Felkin-Anh or Cram's chelation models. Prochiral ketones will yield racemic or diastereomeric mixtures depending on the inherent symmetry of the substrate[1].

Mechanism K Ketone (Electrophile) C Coordination Complex (Mg coordinates to Carbonyl Oxygen) K->C G Cyclopropylmagnesium Bromide (Nucleophile) G->C T Tetrahedral Intermediate (Magnesium Alkoxide) C->T Nucleophilic Attack P Tertiary Cyclopropyl Carbinol (Final Product) T->P Acidic Quench (NH4Cl)

Mechanistic pathway of cyclopropylmagnesium bromide addition to a ketone.

Experimental Methodology: A Self-Validating Protocol

To ensure high yields and reproducibility, this protocol is designed as a self-validating system. Each phase includes specific checkpoints to verify the success of the preceding step.

Phase 1: Preparation of Cyclopropylmagnesium Bromide (0.5 M - 0.7 M)

Causality Focus: Grignard reagents are acutely sensitive to moisture and oxygen. Water protonates the carbanion, irreversibly forming cyclopropane gas. Therefore, strict Schlenk techniques and anhydrous solvents are mandatory.

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under a continuous flow of argon or nitrogen.

  • Magnesium Activation: Add magnesium turnings (1.1 eq) and a single crystal of iodine. Causality: Iodine reacts with the passivating magnesium oxide layer on the turnings, exposing the reactive zero-valent magnesium surface required for the SET mechanism[1].

  • Initiation: Add a small volume (approx. 5% of total) of a prepared solution of cyclopropyl bromide (1.0 eq) in anhydrous THF or diethyl ether. Do not stir initially. Observe the disappearance of the iodine color and the onset of a gentle exotherm/reflux. Self-Validation: This visual cue confirms the successful initiation of the Grignard formation[1].

  • Reagent Addition: Once initiated, start stirring and add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a steady, gentle reflux without external heating[1].

  • Maturation: Stir the resulting greyish solution at room temperature for 1-2 hours[1].

    • Validation Checkpoint: Perform3 (using Michler's ketone) on a 0.5 mL aliquot. A positive result (formation of a blue-green color upon aqueous workup) confirms the presence of the active Grignard reagent[3].

Phase 2: Nucleophilic Addition to Ketones

Causality Focus: The addition reaction is highly exothermic. Temperature control is critical to prevent side reactions, such as the enolization of the ketone or the premature degradation of the Grignard reagent.

  • Substrate Preparation: Dissolve the target ketone (0.9 eq relative to Grignard) in anhydrous THF or diethyl ether.

  • Temperature Control: Cool the ketone solution to 0 °C using an ice-water bath.

  • Addition: Add the freshly prepared cyclopropylmagnesium bromide solution dropwise to the ketone solution. Causality: Dropwise addition ensures the Grignard reagent is the limiting reagent in the active reaction zone, preventing thermal runaway and minimizing tertiary alcohol byproduct formation in complex systems[4].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2-4 hours[1].

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the UV-active or stainable ketone spot validates the completion of the nucleophilic addition[1].

Phase 3: Quenching and Purification

Causality Focus: Tertiary cyclopropyl carbinols are highly susceptible to acid-catalyzed dehydration (forming alkenes) and cyclopropane ring-opening (forming homoallylic halides or alcohols). Strongly acidic quenches must be strictly avoided[5].

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise[1]. Causality: NH₄Cl provides a mildly acidic buffer (pH ~6) that is sufficient to hydrolyze the magnesium alkoxide intermediate into the tertiary alcohol without triggering dehydration or ring scission[5].

  • Extraction: Extract the aqueous layer 3 times with diethyl ether.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter[1].

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude tertiary cyclopropyl carbinol via silica gel column chromatography[1].

Workflow A 1. Reagent Preparation (Mg + Cyclopropyl Bromide) B 2. Nucleophilic Addition (Ketone + Grignard) A->B C 3. Reaction Quenching (Sat. NH4Cl at 0°C) B->C D 4. Workup & Purification (Extraction & Chromatography) C->D

Step-by-step experimental workflow for synthesizing tertiary cyclopropyl carbinols.

Quantitative Data & Substrate Scope

The following table summarizes validated reaction parameters and yields for the addition of cyclopropylmagnesium bromide to various representative ketones, demonstrating the broad applicability of the protocol[1].

Ketone SubstrateSolventTemp ProfileReaction TimeIsolated Yield (%)
Acetone (Propan-2-one)THF0 °C → RT2.0 h86%
CyclohexanoneTHF0 °C → RT2.5 h91%
AcetophenoneDiethyl Ether0 °C → RT3.0 h94%
BenzophenoneDiethyl Ether0 °C → RT4.0 h88%
4-ChloroacetophenoneTHF0 °C → RT3.5 h92%

*Note: Yields are based on the theoretical conversion of the limiting ketone electrophile following silica gel purification.

Troubleshooting Guide

  • Issue: Grignard reaction fails to initiate.

    • Root Cause: High moisture content in the solvent or a heavily passivated oxide layer on the magnesium turnings.

    • Solution: Add a small catalytic amount of 1,2-dibromoethane to chemically entrain the magnesium surface (producing ethylene gas and fresh MgBr₂), or apply gentle localized heating. Ensure all glassware is strictly flame-dried.

  • Issue: Formation of alkene byproducts instead of the tertiary alcohol.

    • Root Cause: Acid-catalyzed dehydration during the quench phase.

    • Solution: Ensure the NH₄Cl solution is properly saturated and the reaction is kept at 0 °C during the initial quench. Strictly avoid the use of strong acids (HCl or H₂SO₄) during the workup phase.

References

  • Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes | BenchChem | 1

  • Cyclopropylmagnesium Bromide|Grignard Reagent|CAS 23719-80-4 | BenchChem | 2

  • Technical Support Center: Synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone | BenchChem | 4

  • A Grignard-mediated route to access 4-substituted-3-E-styryl-2H-chromenes | PMC/NIH | 5

  • Product Subclass 10: Alkyl Grignard Reagents | Thieme E-Books | 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Cyclopropanation

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for optimizing cyclopropanation...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for optimizing cyclopropanation reactions. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to resolve common challenges and enhance your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during cyclopropanation experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: My reaction is resulting in a low yield or no product at all. What should I investigate?

Low or no product yield is one of the most common challenges in cyclopropanation. A systematic approach to troubleshooting is essential.

  • Potential Cause 1: Inactive Catalyst or Reagent

    • Explanation: Many catalysts and reagents, particularly organometallics like those used in the Simmons-Smith reaction, are sensitive to air and moisture.[1] Catalyst deactivation can also occur through poisoning by impurities or thermal degradation.[2]

    • Troubleshooting Steps:

      • Verify Source and Age: Ensure your catalyst is from a reliable supplier and within its recommended shelf life.[3]

      • Ensure Anhydrous Conditions: Thoroughly flame- or oven-dry all glassware and conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[3] Many cyclopropanation catalysts are sensitive to air and moisture.[4]

      • Reagent Quality & Activation: For Simmons-Smith reactions, use a freshly prepared or high-quality zinc-copper couple.[1] The Furukawa modification, which uses diethylzinc (Et₂Zn), is often more reactive and may provide more reproducible results.[1]

      • Optimize Catalyst Loading: If you suspect low activity, incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[3] However, be aware that higher loading can sometimes lead to more side reactions.

  • Potential Cause 2: Decomposition of Diazo Compound

    • Explanation: Diazo compounds, especially diazomethane, are highly reactive and can be unstable, leading to dimerization or polymerization if their concentration becomes too high.[1][5] They are also sensitive to acidic impurities which can cause rapid decomposition.[3]

    • Troubleshooting Steps:

      • Slow, Controlled Addition: Use a syringe pump to add the diazo compound solution slowly over several hours (e.g., 4-8 hours).[3] This maintains a low steady-state concentration, minimizing side reactions.

      • Temperature Control: Maintain the recommended reaction temperature. While many rhodium-catalyzed reactions proceed well at room temperature, optimization may be required.[3]

      • Ensure Purity: Use freshly prepared or purified diazo compounds. Ensure all reagents and solvents are free from acidic impurities.[3]

  • Potential Cause 3: Poor Reactivity of the Alkene Substrate

    • Explanation: The electronic nature of the alkene is critical. Electron-rich alkenes are generally more nucleophilic and react more readily with electrophilic carbenoids generated in Simmons-Smith and many metal-catalyzed reactions.[3] Electron-deficient alkenes can be challenging substrates.[6]

    • Troubleshooting Steps:

      • For Electron-Poor Alkenes: Consider using a more reactive carbene source or a different catalytic system. Cobalt-catalyzed systems, for instance, have shown good efficacy with electron-deficient olefins.[3][7] For Simmons-Smith type reactions, the more nucleophilic Shi modification can be effective.[6]

      • For Sterically Hindered Alkenes: Highly substituted alkenes may react slowly.[3] Increasing the reaction time or temperature may be necessary, but this should be done cautiously to avoid catalyst decomposition or byproduct formation.

Issue 2: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve it?

Achieving high diastereoselectivity often requires fine-tuning of the reaction environment to favor one transition state over another.

  • Potential Cause 1: Suboptimal Reaction Temperature

    • Explanation: Lowering the reaction temperature can often enhance diastereoselectivity. This increases the energy difference between the competing diastereomeric transition states, favoring the pathway with the lower activation energy.[3]

    • Troubleshooting Steps:

      • Run at Lower Temperatures: Attempt the reaction at 0 °C, -20 °C, or even lower. Monitor the reaction progress, as the rate will decrease significantly.

  • Potential Cause 2: Inappropriate Solvent Choice

    • Explanation: The polarity and coordinating ability of the solvent can influence the geometry of the transition state.[1] Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good starting points.[3]

    • Troubleshooting Steps:

      • Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, pentane). For reactions with directing groups, be aware that coordinating solvents may interfere with this effect.[3]

  • Potential Cause 3: Steric Effects of the Carbene Source

    • Explanation: The steric bulk of the carbene precursor can influence its approach to the alkene, thereby affecting the diastereomeric ratio.[3]

    • Troubleshooting Steps:

      • Modify the Diazo Compound: If using a diazoacetate, changing the ester group (e.g., from ethyl to tert-butyl) can introduce additional steric bulk and alter selectivity.

Issue 3: I am running an asymmetric cyclopropanation, but the enantioselectivity (ee) is low. What can I do?

Low enantioselectivity points to issues with the chiral catalyst or the environment in which it operates.

  • Potential Cause 1: Suboptimal Chiral Ligand or Catalyst

    • Explanation: The choice of the chiral ligand is the most critical factor for high enantioselectivity. A ligand that is effective for one substrate may not be for another.

    • Troubleshooting Steps:

      • Ligand Screening: Screen a variety of chiral ligands with different steric and electronic properties. Common ligand families include bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (Pybox).[3]

      • Optimize Catalyst-to-Ligand Ratio: The ratio of the metal precursor to the chiral ligand is crucial for forming the active catalytic species. A slight excess of the ligand is often used.[3]

  • Potential Cause 2: Solvent and Counterion Effects

    • Explanation: The solvent can stabilize or destabilize chiral transition states, directly impacting enantioselectivity.[3] In some cases, more polar solvents can lead to lower ee.[8] The counterion of the metal catalyst can also affect the Lewis acidity and geometry of the catalyst.[3]

    • Troubleshooting Steps:

      • Solvent Screening: Evaluate a range of non-polar and polar aprotic solvents. Non-basic, non-polar solvents often give the highest enantioselectivities.[8]

      • Vary the Counterion: If possible, experiment with different metal salts that have different counterions (e.g., triflate vs. hexafluorophosphate).[3]

  • Potential Cause 3: Reaction Temperature is Too High

    • Explanation: Similar to diastereoselectivity, lower reaction temperatures are almost always beneficial for enantioselectivity, as they amplify the energetic differences between the enantiomeric transition states.[3]

    • Troubleshooting Steps:

      • Systematically Lower Temperature: Conduct the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and analyze the effect on ee.

Issue 4: My reaction is messy, with many unintended byproducts. How can I minimize them?

Byproduct formation is common due to the high reactivity of carbene intermediates.

  • Common Side Reactions & Solutions:

    • Carbene Dimerization: This occurs when two carbene intermediates react with each other. It is especially prevalent with diazo compounds at high concentrations.

      • Solution: Use a syringe pump for the slow addition of the diazo compound to keep its concentration low.[1][3]

    • Polymerization of Alkene: Electron-deficient alkenes can be susceptible to polymerization.[1]

      • Solution: Ensure high purity of reagents and maintain strict control over reaction conditions.

    • C-H Insertion: The carbene may insert into a C-H bond of the substrate or solvent instead of adding across the double bond.

      • Solution: The choice of metal catalyst can significantly influence the chemoselectivity between cyclopropanation and C-H insertion.[9] Rhodium(II) catalysts with different ligands can tune this selectivity.

    • Ring-Opening of Cyclopropane: The strained cyclopropane ring can sometimes open under harsh reaction conditions (e.g., acidic workup).[10]

      • Solution: Use a mild quenching and workup procedure. Ensure the reaction temperature does not become excessively high.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right cyclopropanation method for my specific substrate?

A1: The choice depends on several factors:

  • Simmons-Smith Reaction (and its modifications): Best for electron-rich or unfunctionalized alkenes.[9][11] The presence of a hydroxyl group can direct the cyclopropanation to one face of the alkene.[12] It is a relatively safe method as it avoids diazo compounds.[13]

  • Transition-Metal Catalysis with Diazo Compounds (e.g., Rh, Cu): A very versatile and high-yielding method with a broad substrate scope.[11] It is the method of choice for asymmetric cyclopropanation by using chiral ligands.[11]

  • Diazoalkanes without a Metal Catalyst (e.g., Photochemical/Thermal): Can be effective but often less selective and prone to side reactions like C-H insertion.[14] The extreme toxicity and explosive nature of diazomethane require specialized handling procedures.[14]

Q2: What are the most critical safety precautions when performing cyclopropanation reactions?

A2: Safety is paramount.

  • Diazo Compounds: Diazomethane and its precursors are toxic and potentially explosive.[1][15] Always handle them in a well-ventilated fume hood behind a blast shield. Use specialized glassware without ground-glass joints to avoid friction that could trigger detonation.[14] Consider safer alternatives like trimethylsilyldiazomethane or in-situ generation from surrogates like TMZ (temozolomide).[15]

  • Pyrophoric Reagents: Reagents like diethylzinc (Et₂Zn) are pyrophoric and ignite on contact with air.[1] They must be handled under an inert atmosphere using proper syringe and cannula techniques.

  • Pressure Build-up: Reactions that generate nitrogen gas (N₂) from diazo compounds can cause significant pressure build-up in a sealed system.[1] Ensure the reaction vessel is adequately vented or equipped with a pressure-relief device.

Q3: How can I effectively purify my cyclopropanated product?

A3: The appropriate purification method depends on the properties of your product.

  • Flash Column Chromatography: This is the most common technique for purifying cyclopropane derivatives from reaction mixtures.[4]

    • Troubleshooting Tip: If your product is sensitive and degrades on silica gel (which is acidic), use deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or switch to a different stationary phase like alumina.[4]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[16]

  • Distillation: For volatile, thermally stable liquid products, distillation can be an option.

  • Extraction: A standard aqueous workup is typically the first step before other purification methods. Be mindful that pH-sensitive products may require specific buffer solutions during extraction.[4]

Data Presentation & Summary Tables

Table 1: Overview of Common Cyclopropanation Methods

MethodReagentsTypical SubstratesKey AdvantagesKey Disadvantages
Simmons-Smith CH₂I₂ + Zn(Cu)Electron-rich & unfunctionalized alkenes, allylic alcoholsSafer (no diazo compounds), good for directed synthesis.[12][13]Can be sensitive to reagent quality, sluggish with electron-poor alkenes.[6][11]
Furukawa Mod. CH₂I₂ + Et₂ZnElectron-rich & unfunctionalized alkenesHigher yields and more reproducible than classic Simmons-Smith.[1]Diethylzinc is pyrophoric.[1]
Rh/Cu Catalysis Diazo compound (e.g., EDA) + Metal Catalyst (e.g., Rh₂(OAc)₄)Broad scope, including electron-deficient alkenesHigh yields, excellent stereocontrol possible with chiral ligands.[11]Diazo compounds are hazardous, catalyst cost.[11][15]
Cobalt Catalysis Diazo compound or Dihaloalkane + Co CatalystElectron-deficient alkenesEffective for challenging substrates.[3][7]Can be sensitive to ligand structure.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield Inactive catalyst/reagentUse fresh, high-quality reagents; ensure anhydrous conditions; increase catalyst loading.[1][3]
Diazo decompositionUse slow addition via syringe pump; ensure reagents are free of acid.[3]
Poor alkene reactivityChange catalytic system (e.g., to Cobalt for e⁻-poor); increase temperature/time cautiously.[3][6]
Poor Diastereoselectivity High temperatureLower the reaction temperature (e.g., to 0 °C or below).[3]
Solvent effectsScreen a range of non-coordinating solvents (DCM, Toluene, etc.).[1][3]
Low Enantioselectivity Suboptimal chiral ligandScreen a library of different chiral ligands.[3]
High temperatureLower the reaction temperature significantly.[3]
Solvent/CounterionScreen non-polar solvents; try catalysts with different counterions.[3][8]
Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation

  • Preparation: To a flame-dried, three-necked flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add the zinc-copper couple (e.g., 1.5-2.0 eq).

  • Reaction Setup: Add an anhydrous solvent (e.g., diethyl ether or DCM) under a nitrogen atmosphere.[1] Add the alkene (1.0 eq) to the stirred suspension.

  • Reagent Addition: Add diiodomethane (1.2-1.5 eq) dropwise at a rate that maintains a gentle reflux or the desired reaction temperature (often room temperature).[1]

  • Reaction Monitoring: Stir the reaction for 12-24 hours. Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up: Upon completion, cautiously quench the reaction at 0 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

  • Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

  • Preparation: To a flame-dried Schlenk flask under an inert nitrogen or argon atmosphere, add the alkene (1.0 mmol) and the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%).[3]

  • Reaction Setup: Add an anhydrous solvent (e.g., DCM or DCE, 5 mL).[3]

  • Reagent Addition: Prepare a separate solution of ethyl diazoacetate (EDA, 1.2 mmol) in the same solvent (5 mL). Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at the desired temperature (e.g., room temperature).[3]

  • Reaction Monitoring: After the addition is complete, continue stirring for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the complete consumption of the alkene.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2]

Mandatory Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis p1 Dry Glassware (Flame/Oven) p2 Prepare/Activate Catalyst & Reagents r1 Setup Under Inert Atmosphere p2->r1 r2 Add Substrate & Solvent r1->r2 r3 Controlled Addition of Carbene Source (e.g., Syringe Pump) r2->r3 r4 Monitor Progress (TLC, GC-MS) r3->r4 w1 Quench Reaction r4->w1 w2 Aqueous Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Purification (Chromatography) w3->w4 a1 Product Characterization (NMR, MS, etc.) w4->a1

Caption: A general experimental workflow for a cyclopropanation reaction.

G start Low or No Yield Observed q1 Are Reaction Conditions Inert (Anhydrous Solvent/Atmosphere)? start->q1 sol1 ACTION: Dry all glassware & solvents. Use inert gas (N₂/Ar). q1->sol1 No q2 Is the Catalyst/Reagent Active? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 ACTION: Use fresh catalyst/reagent. Activate if necessary (e.g., Zn/Cu). Increase catalyst loading. q2->sol2 No q3 Is Diazo Compound Decomposing? (e.g., N₂ evolution too fast) q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 ACTION: Use slow addition (syringe pump). Check for acidic impurities. Control temperature. q3->sol3 No q4 Is the Alkene Substrate Sufficiently Reactive? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 ACTION: For e⁻-poor alkenes, change catalyst system (e.g., Co-based) or use more reactive carbenoid. q4->sol4 No end Yield Improved / Further Optimization q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: A troubleshooting flowchart for low yield in cyclopropanation.

References
  • Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. (2025). Benchchem.
  • Technical Support Center: Optimizing Cyclopropan
  • Effect of solvent on the ring-opening reactions of cyclopropanated 3-aza-2-oxabicyclic alkene 23a with alcohols. (N/A).
  • A Comparative Guide to Cyclopropanation Reagents: (Chloromethyl)cyclopropane Derivatives vs.
  • Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropan
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). RSC Publishing.
  • purification techniques for products derived from cyclopropanediazonium. (2025). Benchchem.
  • Technical Support Center: Simmons-Smith Cyclopropanation of Dichloroalkenes. (2025). Benchchem.
  • Technical Support Center: Catalyst Deactivation and Recycling in Cyclopropan
  • impact of solvent and temperature on Cyclopropane-1,2-dicarbohydrazide reactions. (2025). Benchchem.
  • Simmons–Smith reaction. (N/A). Wikipedia.
  • Reactions of Cyclopropane and Cyclobutane. (N/A). Pharmaguideline.
  • Challenging cyclopropanation reactions on non-activated double bonds of f
  • A Comparative Guide to Cyclopropanation Reagents: Bromoiodomethane vs. Diazomethane. (2025). Benchchem.
  • Safe multigram diazomethane-based synthesis of functionalized cyclopropanes. (N/A). N/A.
  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). N/A.
  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry.
  • Cyclopropanation Strategies in Recent Total Syntheses. (2017). Chemical Reviews.
  • Simmons–Smith reaction – cyclopropan

Sources

Optimization

Technical Support Center: Troubleshooting & Purification Guide for Cyclopropyl(2-methylphenyl)methanol

Welcome to the technical support center for the synthesis and purification of Cyclopropyl(2-methylphenyl)methanol (CAS: 400613-95-8), also referred to as cyclopropyl(o-tolyl)methanol. Due to the inherent ring strain of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of Cyclopropyl(2-methylphenyl)methanol (CAS: 400613-95-8), also referred to as cyclopropyl(o-tolyl)methanol.

Due to the inherent ring strain of the cyclopropyl group and the steric hindrance introduced by the ortho-methyl substitution on the phenyl ring, isolating this secondary alcohol with high purity requires precise control over reaction quenching and chromatographic conditions. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure optimal yield and purity [1].

Section 1: Impurity Profiling & Causality

Understanding the origin of impurities is the first step in designing a robust purification strategy. The table below summarizes the quantitative and qualitative data for common impurities encountered during the Grignard synthesis of cyclopropyl(2-methylphenyl)methanol, alongside their chemical causality and removal strategies.

ImpurityOrigin / CausalityDetection (TLC / NMR)Removal Strategy
2,2'-Dimethylbiphenyl Wurtz-type homocoupling of o-tolylmagnesium bromide during Grignard reagent formation.Highly non-polar (

~0.9 in 10% EtOAc/Hex).
Flush column with 100% Hexanes prior to eluting the product.
Unreacted Aldehydes Incomplete conversion of cyclopropanecarboxaldehyde or o-tolualdehyde (depending on the synthetic route).Mid-polar (

~0.5-0.6). Aldehyde proton visible at ~10 ppm in

H NMR.
Chemical wash with saturated aqueous sodium bisulfite (

).
Homoallylic Alcohols / Chlorides Acid-catalyzed ring-opening. Harsh quenching protonates the alcohol, forming a cyclopropylcarbinyl cation that rapidly rearranges.Alkene peaks (5.0–6.0 ppm) in

H NMR; loss of cyclopropyl multiplets (0.3–0.6 ppm).
Prevention: Strictly quench with saturated aqueous

at 0 °C to maintain mild pH.
Yellow/Brown Discoloration Trace iodine (

) used to activate Mg turnings, or oxidized transition metal residues.
Visual inspection (crude appears as a yellow oil instead of a colorless liquid).Wash the organic phase with dilute sodium thiosulfate (

).
Section 2: Self-Validating Experimental Protocol

The following methodology is adapted from standardized Grignard additions for acyl cyclopentene precursors, optimized for high chemo-selectivity and an ~85% yield [1]. Every step is designed to be self-validating, ensuring that impurities are actively mitigated before they reach the chromatography stage.

Step-by-Step Methodology
  • Grignard Preparation & Activation: In an oven-dried Schlenk tube under an inert atmosphere, add magnesium turnings (2.0 equiv.) and activate with iodine (20 mol%) in a THF/Et

    
    O mixture. Add o-bromotoluene (1.0 equiv.) dropwise and reflux for 1 hour.
    
    • Causality Note: Iodine removes the passivating magnesium oxide layer. The Et

      
      O/THF co-solvent system stabilizes the resulting o-tolylmagnesium bromide via coordinate covalent bonding.
      
  • Nucleophilic Addition: Cool the prepared Grignard reagent to 0 °C. Add cyclopropanecarboxaldehyde (1.0 equiv. dissolved in THF) dropwise. Stir the mixture at room temperature for 3 hours.

    • Causality Note: The strict 0 °C addition controls the exothermic nucleophilic attack, preventing thermal degradation of the strained cyclopropyl ring.

  • Mild Quenching (Critical Step): Cool the reaction back to 0 °C and quench strictly with saturated aqueous ammonium chloride (

    
    ).
    
    • Causality Note: Using strong acids (like HCl) will protonate the newly formed secondary alcohol. The resulting cyclopropylcarbinyl cation is highly unstable and will spontaneously undergo ring expansion to a cyclobutyl system or ring-opening to a homoallylic system.

      
       provides a buffered, mildly acidic pH that safely neutralizes the alkoxide intermediate without triggering rearrangement.
      
  • Extraction & Chemical Washing: Extract the aqueous layer with Et

    
    O (3 × 10 mL). Wash the combined organic layers with dilute aqueous 
    
    
    
    to reduce residual iodine to water-soluble iodide (
    
    
    ), followed by a brine wash. Dry over anhydrous
    
    
    and concentrate under vacuum.
  • Flash Chromatography: Purify the crude oil via silica gel flash chromatography. Elute first with 100% Hexanes to remove non-polar homocoupled biphenyls, then step the gradient to 10% EtOAc in Hexanes to isolate the pure cyclopropyl(2-methylphenyl)methanol as a colorless liquid.

Section 3: Frequently Asked Questions (FAQs)

Q: My product decomposed on the silica column, yielding multiple unexpected spots on the TLC. Why did this happen? A: Cyclopropyl carbinols can be highly sensitive to the slightly acidic nature of standard silica gel, which can induce dehydration or ring rearrangement during prolonged column runs.

  • Troubleshooting Solution: Pre-treat (deactivate) your silica gel by flushing the column with 1% triethylamine (TEA) in hexanes before loading your crude mixture. This neutralizes the acidic silanol sites.

Q: TLC shows my product and unreacted aldehyde co-eluting closely. How can I resolve this without running a massive column? A: Aldehydes and secondary alcohols often have nearly identical


 values in standard EtOAc/Hexane mixtures.
  • Troubleshooting Solution: Perform a chemical separation prior to chromatography. Stir the crude organic mixture with a saturated aqueous solution of sodium bisulfite (

    
    ) for 1 hour. The unreacted aldehyde will form a highly water-soluble bisulfite adduct. Simply separate the layers; the aldehyde adduct will wash away in the aqueous phase, leaving the pure alcohol in the organic layer.
    

Q: How do I accurately visualize the product on TLC if the UV absorbance is weak? A: While the o-tolyl group provides some UV activity at 254 nm, the cyclopropyl ring does not, making the spot appear faint.

  • Troubleshooting Solution: Use a Phosphomolybdic Acid (PMA) or Potassium Permanganate (

    
    ) stain. The secondary alcohol will rapidly reduce the stain upon heating with a heat gun, appearing as a dark blue spot (PMA) or a bright yellow/brown spot (
    
    
    
    ) against the background.
Section 4: Purification Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting where specific impurities are partitioned and removed.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Grignard) Quench Quench & Extraction (Sat. NH4Cl / Et2O) Crude->Quench AqPhase Aqueous Phase (Mg Salts - Discard) Quench->AqPhase OrgPhase Organic Phase (Product + Impurities) Quench->OrgPhase Wash Chemical Washing (Na2S2O3 & Brine) OrgPhase->Wash Conc Concentration (Rotary Evaporation) Wash->Conc CrudeOil Crude Oil (Alcohol, Unreacted SM, Homocoupled) Conc->CrudeOil Chrom Flash Column Chromatography (Hexane to 10% EtOAc) CrudeOil->Chrom Imp1 Early Fractions (Homocoupled Biphenyls) Chrom->Imp1 100% Hexane Imp2 Mid Fractions (Unreacted Aldehyde) Chrom->Imp2 5% EtOAc Product Pure Cyclopropyl(2-methylphenyl)methanol (Target) Chrom->Product 10% EtOAc

Workflow for the isolation and purification of Cyclopropyl(2-methylphenyl)methanol.

References
  • Sarkar, K., Behera, P., Roy, L., & Maji, B. (2024). Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation. Chemical Science, 15, 14287-14294. Royal Society of Chemistry. Available at:[Link]

Troubleshooting

Common pitfalls in the Simmons-Smith cyclopropanation of styrenes

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, field-proven challenges associated with the Simmons-Smith cyclopropanation of styre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, field-proven challenges associated with the Simmons-Smith cyclopropanation of styrenes.

Styrene derivatives present a unique challenge in cyclopropanation. While the Simmons-Smith reaction is a powerful stereospecific[2+1] cycloaddition, styrenes are highly susceptible to cationic polymerization when exposed to the Lewis acidic conditions of the classical zinc-copper (Zn-Cu) couple[1]. This guide provides a self-validating framework to troubleshoot polymerization, incomplete conversions, and scale-up hazards.

Mechanistic Pathways & Pitfalls

To effectively troubleshoot, we must first understand the competing pathways in the reaction vessel. The diagram below illustrates how the zinc carbenoid can either successfully yield the target phenylcyclopropane or degrade via side reactions.

G Styrene Styrene + CH2I2 Carbenoid Zinc Carbenoid (IZnCH2I / EtZnCH2I) Styrene->Carbenoid + Zn source Zn Zinc Source (Et2Zn or Zn-Cu) Zn->Carbenoid Product Phenylcyclopropane (Target Product) Carbenoid->Product Concerted [2+1] Cycloaddition Polymer Polystyrene (Side Reaction) Carbenoid->Polymer Lewis Acid/Heat Initiation Quench Quenched Reagent (Inactive) Carbenoid->Quench Trace Moisture Exposure

Mechanistic pathways and common side reactions in styrene cyclopropanation.

Troubleshooting Guide (Q&A)

Q: My styrene substrate is polymerizing into a viscous gel instead of forming the cyclopropane. How do I prevent this? A: Styrene is highly susceptible to cationic polymerization, which is readily initiated by the Lewis acidic zinc salts (e.g.,


) generated as byproducts in the classical Simmons-Smith reaction[1]. To prevent this, abandon the traditional Zn-Cu couple and adopt the Furukawa modification . By using diethylzinc (

) and diiodomethane (

), the reaction generates the reactive carbenoid (

) under milder, more homogeneous conditions. This modification was specifically developed to cyclopropanate cationically polymerizable olefins without triggering polymerization[1][2].

Q: The reaction stalls with incomplete conversion, and I recover mostly unreacted styrene. What is failing? A: Incomplete conversion usually stems from two issues: failed zinc activation or moisture quenching. If using a Zn-Cu couple, the zinc surface is often passivated by an oxide layer, preventing the insertion of Zn into the C-I bond of


[3]. If using 

, the reagent is highly moisture-sensitive; trace water in your solvent or styrene will prematurely quench the carbenoid into methyl iodide and zinc hydroxide. Diagnostic self-validation: When adding

to

, you should observe the evolution of ethane gas. If no bubbling occurs, your

is inactive or has been compromised by moisture[1].

Q: I am experiencing a dangerous exotherm upon scaling up the reaction. How can I control the heat release? A: The formation of the zinc carbenoid is highly exothermic. In classical Zn-Cu setups, there is often an induction period. If all reagents are added at once, the delayed initiation can lead to a thermal runaway[3]. To establish a safe protocol, utilize the Furukawa modification and strictly control the dropwise addition of


 to the 

/styrene solution. This ensures the carbenoid is consumed by the styrene as rapidly as it is generated, keeping the exotherm manageable.

G Start Issue: Low Yield of Phenylcyclopropane Check1 Is the reaction mixture viscous/polymeric? Start->Check1 Yes1 Cationic Polymerization. Switch to Furukawa Mod (Et2Zn) Check1->Yes1 Yes No1 Check Reagent Activation Status Check1->No1 No (Clear/fluid) Check2 Is unreacted CH2I2 present in GC/NMR? No1->Check2 Yes2 Zn surface oxidized. Wash Zn with HCl/CuSO4 Check2->Yes2 Yes (Failed Initiation) No2 Moisture contamination. Dry solvents & purge with N2 Check2->No2 No (Premature Quench)

Diagnostic logic tree for resolving low yields in Simmons-Smith reactions.

Step-by-Step Methodology: Furukawa-Modified Cyclopropanation

To ensure high yields and suppress styrene polymerization, follow this self-validating protocol utilizing the Furukawa modification[2][3].

Step 1: Apparatus Preparation & Dehydration

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with dry

    
    .
    
  • Causality: The zinc carbenoid and

    
     are extremely sensitive to moisture. Trace water will hydrolyze the organometallic species into inactive zinc hydroxide, permanently stalling the reaction[3].
    

Step 2: Reagent Loading

  • Action: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM), followed by the styrene substrate (1.0 equiv). Cool the mixture to 0 °C.

  • Causality: Cooling prevents the exothermic degradation of the carbenoid and suppresses any residual radical polymerization pathways.

Step 3: Diethylzinc Addition

  • Action: Slowly add

    
     (1.0 M in hexanes, 1.5 equiv) via syringe to the cooled styrene solution.
    
  • Causality: Adding the zinc source to the alkene before the diiodomethane ensures that the carbenoid is trapped by the styrene immediately upon generation, preventing carbenoid homocoupling (which forms ethylene gas).

Step 4: Carbenoid Generation (Self-Validating Step)

  • Action: Add

    
     (1.5 equiv) dropwise over 30 minutes. Monitor the internal temperature.
    
  • Causality & Validation: The reaction between

    
     and 
    
    
    
    is highly exothermic. Dropwise addition controls the internal temperature. Crucial: You must observe the evolution of ethane gas during this addition. If no bubbling is observed, the
    
    
    is degraded, and the reaction will fail[1].

Step 5: Quenching and Workup

  • Action: Allow the mixture to warm to room temperature and stir for 4-8 hours. Cool to 0 °C and carefully quench with saturated aqueous

    
    .
    
  • Causality:

    
     safely protonates unreacted 
    
    
    
    and solubilizes the precipitated zinc salts, preventing stubborn emulsions during the aqueous extraction phase[3].

Quantitative Comparison of Carbenoid Generation Methods

Selecting the correct reagent system is critical for styrenes. The table below summarizes the causality behind reagent selection based on field data[1][2][3].

Generation MethodReagentsStyrene CompatibilityPreparation ComplexityPrimary Byproducts
Classical Simmons-Smith Zn-Cu couple,

Poor (High polymerization risk)High (Requires fresh Zn activation)

(Strong Lewis Acid)
Furukawa Modification

,

Excellent Low (Commercially available

)
EtI,

Denmark Modification

,

Excellent (Higher reactivity)LowEtCl, ZnICl

Frequently Asked Questions (FAQs)

Q: Does the reaction affect the stereochemistry of the styrene double bond? A: No. The Simmons-Smith reaction is a concerted, stereospecific [2+1] cycloaddition. The methylene group is delivered to both carbons of the alkene simultaneously, meaning the original geometry (E or Z) of the alkene is strictly preserved in the resulting cyclopropane[1][3].

Q: Can I use alternative diazo reagents instead of


? 
A:  Yes. Recent advancements have demonstrated zinc-catalyzed Simmons-Smith reactions using aryldiazomethanes. This allows for the synthesis of 1,2,3-trisubstituted cyclopropanes from styrenes while minimizing side reactions like stilbene formation, though it requires careful control of the diazo addition rate and modified zinc catalysts (like zinc phenoxides)[4].

Q: Why is my cyclopropanation favoring the less sterically hindered face, and can I control it? A: Unfunctionalized styrenes typically undergo cyclopropanation on the less sterically hindered face. However, if your substrate contains a proximal directing group (e.g., an allylic alcohol), the zinc atom will coordinate with the hydroxyl oxygen, selectively directing the methylene delivery to the syn face relative to the directing group[1][3].

References

  • Simmons–Smith reaction - Wikipedia. Available at:[Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - National Center for Biotechnology Information (PMC). Available at:[Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes - Orgosolver. Available at: [Link]

  • Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes - Organic Chemistry Portal. Available at:[Link]

Sources

Optimization

Technical Support Center: Navigating the Chemistry of Cyclopropyl Carbinols

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropyl carbinols. The unique reactivity of the cyclopropane ring, especially when adjacent to a ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropyl carbinols. The unique reactivity of the cyclopropane ring, especially when adjacent to a carbinol, presents both synthetic opportunities and significant challenges.[1][2] One of the most common hurdles is the propensity of these systems to undergo ring-opening under acidic conditions, a reaction driven by the relief of ring strain and the formation of stable carbocationic intermediates.[3][4][5] This guide is designed to provide you with a comprehensive understanding of this phenomenon and to offer practical, field-proven strategies to maintain the integrity of the cyclopropyl moiety during your synthetic transformations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on mechanistic principles.

Issue 1: My cyclopropyl carbinol completely rearranges to a homoallylic alcohol upon exposure to a Brønsted acid. How can I prevent this?

Root Cause Analysis:

The ring-opening of cyclopropyl carbinols under acidic conditions is initiated by the protonation of the hydroxyl group, which then departs as a water molecule to form a cyclopropylcarbinyl cation. This cation is highly prone to rearrangement to a more stable homoallylic cation, which is then quenched by a nucleophile (often the solvent or counter-ion) to yield the ring-opened product.[3][4][5][6] The driving force for this rearrangement is the release of the inherent strain energy of the three-membered ring.

Solutions:

  • Switch to a Lewis Acid: Lewis acids can coordinate to the hydroxyl group, facilitating its departure without the presence of a strong proton source. This can sometimes favor the desired reaction over ring-opening, especially at low temperatures.[7][8][9][10] The choice of Lewis acid is critical; milder Lewis acids are generally preferred.

  • Employ Buffered Acidic Conditions: Instead of using a strong acid directly, consider a buffered system.[11][12] This maintains a controlled, mildly acidic pH, which can be sufficient to promote the desired reaction without causing extensive rearrangement. The buffer's components should be chosen carefully to avoid unwanted side reactions.[11][13]

  • Use a Non-Protic "Acid": In some cases, reagents that act as electrophiles but are not traditional Brønsted or Lewis acids can be effective. For example, thionyl chloride can convert the alcohol to a chlorosulfite ester, which can then undergo substitution, sometimes with retention of the cyclopropane ring.

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Caption: Decision workflow for addressing rearrangement.

Issue 2: I'm observing a mixture of the desired product and the ring-opened product. How can I improve the selectivity?

Root Cause Analysis:

The formation of a product mixture indicates that the rate of the desired reaction is competitive with the rate of the ring-opening rearrangement.[3][4] Several factors can influence this competition, including temperature, solvent polarity, and the nature of the acid catalyst.

Solutions:

  • Lower the Reaction Temperature: The activation energy for the ring-opening rearrangement is often higher than that of the desired substitution or elimination reaction. By lowering the temperature, you can disproportionately slow down the rearrangement, thereby favoring the desired product.

  • Solvent Optimization: The choice of solvent can have a significant impact on the stability of the carbocationic intermediates. Less polar, non-coordinating solvents can disfavor the formation and stabilization of the open-chain homoallylic cation, thus suppressing the rearrangement pathway.

  • Catalyst Screening: A systematic screening of different Lewis acids can reveal a catalyst that promotes the desired transformation more efficiently than the rearrangement. Factors to consider include the Lewis acidity, the size of the ligands, and the nature of the counter-ion.

CatalystTypical SolventTemperature (°C)Outcome
H₂SO₄Methanol25>90% Ring-opening
BF₃·OEt₂Dichloromethane-78 to 0Improved selectivity, mixture often still observed
Sc(OTf)₃Acetonitrile0 to 25Can favor desired product, substrate dependent[10]
Bi(OTf)₃Dichloromethane-20 to 0Effective for certain intramolecular reactions[7][14]

Table 1: Comparison of acidic conditions and their general effect on cyclopropyl carbinol stability.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the acid-catalyzed ring-opening of cyclopropyl carbinols?

The process begins with the protonation of the carbinol's hydroxyl group by an acid, forming a good leaving group (water). Departure of water generates a highly reactive cyclopropylcarbinyl cation. This cation is not a single, static species but is in equilibrium with other cationic forms, including the bicyclobutonium ion and, most importantly, the homoallylic cation.[3][4][5] The significant strain energy of the cyclopropane ring is released upon rearrangement to the more stable, open-chain homoallylic cation. This cation is then trapped by a nucleophile present in the reaction mixture, leading to the final ring-opened product.[6][15]

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Mechanism A Cyclopropyl Carbinol B Protonated Carbinol A->B + H⁺ C Cyclopropylcarbinyl Cation B->C - H₂O D Homoallylic Cation C->D Rearrangement (Ring-Opening) E Ring-Opened Product D->E + Nucleophile

Caption: Simplified mechanism of acid-catalyzed ring-opening.

Q2: Are there any structural modifications I can make to my cyclopropyl carbinol to increase its stability under acidic conditions?

Yes, the substitution pattern on both the cyclopropane ring and the carbinol carbon can influence stability.

  • Electron-withdrawing groups on the cyclopropane ring can destabilize the formation of a positive charge on the ring carbons, thus disfavoring rearrangement.

  • Steric hindrance around the carbinol can sometimes slow down both the initial protonation and the subsequent rearrangement.

  • Conformational constraints , such as incorporating the cyclopropyl carbinol into a more rigid bicyclic system, can sometimes prevent the optimal geometry for ring-opening from being achieved.

Q3: Can protecting groups be used to prevent ring-opening?

Protecting the carbinol's hydroxyl group is a viable strategy if the desired reaction does not involve this functional group.[16][17][18] The choice of protecting group is crucial.

  • Acid-labile protecting groups such as silyl ethers (e.g., TMS, TBDMS) or acetals (e.g., MOM, THP) would be unsuitable as they would be cleaved under the acidic conditions you are trying to avoid.[16][19]

  • Acid-stable protecting groups like benzyl (Bn) ethers or esters are more appropriate choices. These groups can withstand acidic conditions and can be removed later under different, non-acidic conditions (e.g., hydrogenolysis for benzyl ethers, basic hydrolysis for esters).[18]

Protecting GroupProtection ConditionsDeprotection ConditionsAcid Stability
Silyl Ethers (e.g., TBDMS)TBDMSCl, ImidazoleTBAF, H⁺Poor
Benzyl Ether (Bn)NaH, BnBrH₂, Pd/CExcellent
Acetate Ester (Ac)Ac₂O, PyridineNaOH, H₂OGood

Table 2: Selection of protecting groups for the hydroxyl functionality.

Q4: I need to perform a reaction that requires acidic conditions. What is a general experimental protocol to minimize ring-opening?

Here is a general protocol using a mild Lewis acid, which should be optimized for your specific substrate.

Experimental Protocol: Lewis Acid-Mediated Reaction of a Cyclopropyl Carbinol

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents are anhydrous. Dichloromethane can be distilled from calcium hydride.

    • The Lewis acid (e.g., scandium triflate, Sc(OTf)₃) should be stored in a desiccator and handled quickly in the air.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the cyclopropyl carbinol (1.0 eq) and the desired nucleophile (1.1 - 1.5 eq).

    • Dissolve the starting materials in anhydrous dichloromethane (concentration typically 0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid:

    • In a separate, dry vial, weigh the Lewis acid (e.g., Sc(OTf)₃, 0.05 - 0.2 eq) and dissolve it in a small amount of anhydrous dichloromethane.

    • Add the Lewis acid solution dropwise to the cooled reaction mixture over 5-10 minutes.

  • Reaction Monitoring:

    • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

    • If no reaction is observed after a reasonable time (e.g., 1-2 hours), allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or 0 °C), while continuously monitoring for product formation and the appearance of any ring-opened byproducts.

  • Workup:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate while the solution is still cold.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Garcı́a-Losada, P., & de la Peña, A. (2022). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv. [Link]

  • Marek, I., et al. (2020). Stereospecific Nucleophilic Substitution of Cyclopropylcarbinols. Journal of the American Chemical Society, 142(12), 5543-5548.
  • Li, X., et al. (2023). Acid-Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. ResearchGate. [Link]

  • Metathesis, E. (2023). Cyclopropyl carbinol: properties, applications in organic synthesis and safety. Metathesis. [Link]

  • UCL Discovery. (n.d.). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. University College London. [Link]

  • Wang, Y., et al. (2022). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Proceedings of the National Academy of Sciences, 119(44), e2210761119. [Link]

  • Ma, S., et al. (2021). Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis: Cyclopropane Formation and Skeletal Rearrangement. ResearchGate. [Link]

  • Al-Tel, T. H. (2013). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. ResearchGate. [Link]

  • Ma, S., et al. (2021). Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. Organic Chemistry Frontiers. [Link]

  • Johnson, J. S., et al. (2017). α-Alkylidene-γ-butyrolactone Formation via Bi(OTf)3-Catalyzed, Dehydrative, Ring-Opening Cyclizations of Cyclopropyl Carbinols: Understanding Substituent Effects and Predicting E/Z Selectivity. The Journal of Organic Chemistry, 82(20), 10883–10897. [Link]

  • Seeberger, P. H., et al. (2010). 1-Methyl 1′-cyclopropylmethyl: An acid labile O-protecting group for polymer-supported oligosaccharide synthesis. ResearchGate. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford University Press. [Link]

  • Marek, I., et al. (2021). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. Journal of the American Chemical Society, 143(31), 12217–12225. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Protecting groups in organic synthesis. Various Sources.
  • Lee, C. C., & Cessna, A. J. (1975). Reactions of cyclopropylcarbinol in dilute hydrochloric acid. ResearchGate. [Link]

  • Padwa, A., et al. (2011). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 7, 1237–1242. [Link]

  • Marek, I., et al. (2009). Cyclopropenylcarbinol derivatives as new versatile intermediates in organic synthesis: application to the formation of enantiomerically pure alkylidenecyclopropane derivatives. Chemistry – A European Journal, 15(34), 8449-8464. [Link]

  • Ghorai, M. K., et al. (2015). Lewis acid-promoted cascade reactions of cyclopropenes: a unified approach to stereoselective synthesis of cyclic ethers and oxaspirolactones. Chemical Communications, 51(3), 535-538. [Link]

  • Masarwa, A. (n.d.). Cyclopropenylcarbinol Derivatives as New Versatile In Organic Synthesis: Application to the Formation of Enantiomerically Pure Alkylidenecyclopropane Derivatives. Ahmad Masarwa Research Group. [Link]

  • de Alaniz, J. R., et al. (2018). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. Angewandte Chemie International Edition, 57(40), 13234-13238. [Link]

  • Feng, X., & Lin, L. (2020). Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles. ResearchGate. [Link]

  • Fox, J. M., et al. (2012). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. The Journal of Organic Chemistry, 77(17), 7490–7500. [Link]

  • Ghorai, M. K., et al. (2023). Hexafluoroisopropanol-Enabled Access to Spirocyclobutanes via Cyclopropylcarbinyl Cation Rearrangement. ResearchGate. [Link]

  • Kumar, S., et al. (2023). Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characterization. Frontiers in Microbiology, 14, 1222956. [Link]

  • Science.gov. (n.d.). acid buffering capacity: Topics by Science.gov. Science.gov. [Link]

  • von Martels, J. Z., et al. (2021). pH-Dependent Effects of Short-chain Carboxylic Acids and Buffer Systems On Clostridioides difficile in Vitro and in Vivo. Frontiers in Microbiology, 12, 650488. [Link]

  • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]

  • Paquette, L. A., et al. (1995). Acid-Induced Rearrangement Reactions of Reduced Benzoquinone Cyclopentadiene Cycloadducts. The Journal of Organic Chemistry, 60(23), 7645–7653. [Link]

  • Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Large-Scale Cyclopropanation

Welcome to the Technical Support Center for managing exothermic reactions in large-scale cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing exothermic reactions in large-scale cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the safe and efficient scale-up of cyclopropanation reactions. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, with a focus on the underlying scientific principles to ensure process integrity and safety.

Section 1: Troubleshooting Guide

This section provides detailed solutions to common problems encountered during large-scale cyclopropanation, emphasizing the management of reaction exotherms.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Q: My large-scale cyclopropanation reaction is showing a rapid temperature increase that the reactor's cooling system cannot control. What immediate actions should I take, and what are the likely causes?

A: A rapid, uncontrolled temperature increase is a critical sign of a thermal runaway, a hazardous situation that can lead to a dangerous rise in pressure, potentially causing reactor failure and explosion.[1][2] Immediate and decisive action is crucial.

Immediate Actions:

  • Cease All Reagent Addition: Immediately stop the feed of all reactants, particularly the carbene precursor (e.g., diazo compound, diiodomethane/diethylzinc).[3]

  • Maximize Cooling: Increase the cooling to the reactor to its maximum capacity. This could involve increasing the flow rate of the coolant or switching to a colder cooling medium if your system allows.[3]

  • Ensure Agitation: Verify that the reactor's agitator is functioning correctly. Proper mixing is essential for efficient heat transfer to the cooling surfaces.

  • Initiate Emergency Quench: If the temperature continues to rise, execute a pre-planned emergency quenching procedure. This typically involves the rapid addition of a cold, inert solvent to dilute the reaction mixture and absorb heat.

  • Alert and Evacuate: Inform all personnel in the area of the emergency. If the situation cannot be brought under control, follow your facility's emergency shutdown and evacuation protocols.[3]

Potential Causes & Preventative Measures:

  • Incorrect Reagent Stoichiometry or Addition Rate: An excess of the carbene precursor or adding it too quickly can lead to a rapid accumulation of unreacted, high-energy intermediates, resulting in a sudden and violent exotherm.

    • Solution: Carefully control the addition rate of the carbene precursor using a syringe pump or a calibrated dosing system. Ensure the stoichiometry is correct and that the reaction is proceeding as expected through in-process monitoring.

  • Insufficient Cooling Capacity: The heat generated by the reaction may exceed the heat removal capacity of the reactor. This is a common issue during scale-up, as the surface-area-to-volume ratio decreases.[4]

    • Solution: Perform reaction calorimetry studies at a smaller scale to accurately determine the heat of reaction and the required cooling duty for the intended scale.[5][6][7] Ensure your reactor's heat transfer capabilities are sufficient before proceeding.

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction rate accelerates, initiating a runaway.

    • Solution: Optimize the agitation speed and impeller design to ensure efficient heat and mass transfer throughout the reactor.

  • Decomposition of Diazo Compounds: Diazo compounds are notoriously unstable and can decompose exothermically, especially in the presence of impurities or at elevated temperatures.[8][9] This decomposition can be autocatalytic, leading to a rapid increase in temperature and pressure due to the release of nitrogen gas.[10]

    • Solution: Use freshly prepared diazo compounds and handle them with extreme care. Avoid contact with incompatible materials and sharp surfaces.[11] Consider in-situ generation methods to minimize the accumulation of hazardous diazo intermediates.[12][13]

Issue 2: Reaction Stalls or Fails to Initiate After Initial Exotherm

Q: My cyclopropanation reaction showed an initial exotherm upon adding the reagents, but now the temperature has dropped, and the reaction appears to have stalled. What could be the cause?

A: This scenario often points to issues with catalyst activity, reagent quality, or the presence of inhibitors.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation: The catalyst may have been deactivated by impurities in the reagents or solvents.

    • Troubleshooting:

      • Verify Catalyst Activity: Test the catalyst with a known, reliable reaction to confirm its activity.[4]

      • Purify Reagents and Solvents: Ensure all starting materials are free from catalyst poisons such as sulfur compounds, water, or oxygen, which can be detrimental to many transition metal catalysts.[4]

  • Incomplete Activation of Simmons-Smith Reagent: For Simmons-Smith reactions, the zinc-copper couple may not be sufficiently activated.[14][15]

    • Troubleshooting:

      • Activation Procedure: Ensure the zinc is properly activated, for instance, by washing with dilute acid followed by treatment with a copper(II) sulfate solution.[15]

      • Alternative Reagents: Consider using the Furukawa modification (diethylzinc and diiodomethane), which often provides more consistent results.[14][16]

  • Low Reagent Concentration: As the reaction progresses, the concentration of reactants decreases, which can lead to a significant drop in the reaction rate and heat output.

    • Troubleshooting:

      • In-Process Monitoring: Use analytical techniques like GC or HPLC to monitor the consumption of starting materials. If the reaction has stalled with significant starting material remaining, a catalyst or reagent issue is likely.

  • Formation of Inhibitory Byproducts: The reaction itself might generate byproducts that inhibit the catalyst.

    • Troubleshooting:

      • Literature Review: Consult the literature for the specific cyclopropanation reaction you are performing to identify any known inhibitory byproducts.

      • Reaction Work-up: If the reaction has indeed stalled, consider a work-up and re-subjecting the partially reacted material to fresh catalyst and reagents.

Issue 3: Inconsistent Product Yield and Quality at Larger Scale

Q: I successfully performed a cyclopropanation reaction at the lab scale, but upon scaling up, the yield is lower and I'm observing more side products. Why is this happening?

A: Scale-up challenges often arise from changes in heat and mass transfer characteristics.[4]

Potential Causes & Optimization Strategies:

  • Poor Temperature Control: Localized overheating due to inefficient heat removal at a larger scale can lead to thermal decomposition of products or the formation of side products.[4]

    • Optimization:

      • Controlled Reagent Addition: Implement a slow and controlled addition of the most reactive reagent to maintain a steady internal temperature.

      • Efficient Stirring: Ensure the stirring is adequate to maintain a homogenous temperature throughout the reactor.

  • Changes in Mass Transfer: The rate of mixing can be different at a larger scale, affecting the local concentrations of reactants and potentially favoring side reactions.

    • Optimization:

      • Stirring Study: Conduct a study to determine the optimal stirring rate for your reactor geometry and reaction volume.

      • Addition Point: Introduce the limiting reagent below the surface of the reaction mixture near the impeller to ensure rapid dispersion.[3]

  • Impurity Effects: Trace impurities in starting materials that were insignificant at a small scale can have a pronounced negative effect at a larger scale.[4]

    • Optimization:

      • Reagent Purity: Use high-purity reagents and solvents for large-scale reactions. Consider pre-treating materials to remove potential inhibitors.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is reaction calorimetry, and why is it essential for scaling up exothermic cyclopropanation reactions?

A1: Reaction calorimetry is an experimental technique used to measure the heat released or absorbed during a chemical reaction.[5] It is crucial for the safe scale-up of exothermic reactions because it provides quantitative data on the heat of reaction, heat flow, and adiabatic temperature rise.[5][7] This information is vital for designing an adequate cooling system to prevent thermal runaways and for determining safe operating parameters.[6][17]

Q2: What are the primary safety hazards associated with diazo compounds in cyclopropanation, and how can they be mitigated?

A2: Diazo compounds, such as diazomethane, are highly toxic, volatile, and can be explosive.[8][10] They are sensitive to heat, light, rough surfaces, and certain metals, which can trigger violent decomposition.[9][10] Mitigation strategies include:

  • In-situ Generation: Generating the diazo compound in the reaction mixture as it is consumed minimizes its accumulation to safer levels.[12][13][18]

  • Continuous Flow Chemistry: Continuous flow reactors offer excellent heat and mass transfer, allowing for better temperature control and minimizing the volume of hazardous material at any given time.[19][20][21][22]

  • Use of Safer Alternatives: When possible, consider alternative cyclopropanation methods that avoid diazo compounds, such as the Simmons-Smith reaction or those using stabilized carbene precursors.[14][23][24]

Q3: How does continuous flow chemistry improve the safety of large-scale cyclopropanation?

A3: Continuous flow chemistry offers several advantages for managing exothermic reactions:

  • Superior Heat Transfer: Microreactors or flow reactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat removal.[20][25][26]

  • Small Reaction Volumes: The amount of hazardous material being processed at any moment is significantly smaller than in a large batch reactor, reducing the severity of a potential incident.[20]

  • Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and safety.[25]

  • Safer Handling of Hazardous Reagents: Flow chemistry enables the in-situ generation and immediate consumption of unstable intermediates like diazo compounds, preventing their accumulation.[13][19][27]

Q4: What are the key parameters to consider when choosing a solvent for a large-scale exothermic cyclopropanation?

A4: Solvent selection is critical for both reaction performance and safety. Key considerations include:

  • Boiling Point: The solvent's boiling point should be high enough to allow for a safe operating temperature window but low enough to act as a heat sink through reflux cooling in case of a minor exotherm.

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise, providing a larger thermal buffer.

  • Compatibility: The solvent must be inert to all reactants, intermediates, and products and should not promote hazardous side reactions.

  • Solubility: The solvent must be able to dissolve all reactants to ensure a homogeneous reaction.

Q5: My Simmons-Smith reaction is sluggish with electron-deficient alkenes. How can I improve the reaction rate?

A5: The traditional Simmons-Smith reagent is electrophilic and reacts slowly with electron-poor olefins.[28] To improve reactivity:

  • Furukawa Modification: The use of diethylzinc (Et₂Zn) instead of a zinc-copper couple can increase the reactivity of the carbenoid.[16]

  • Catalytic Additives: The addition of a Lewis acid or other additives can sometimes enhance the rate of cyclopropanation for less reactive substrates.

  • Alternative Catalytic Systems: For particularly challenging substrates, exploring different transition metal-catalyzed cyclopropanation methods, such as those using cobalt or iron catalysts, may be necessary.[28][29][30]

Section 3: Data and Protocols

Table 1: Thermal Hazard Data for Common Cyclopropanation Reagents
ReagentOnset Decomposition Temperature (°C)Enthalpy of Decomposition (kJ/mol)Key Hazards
Ethyl Diazoacetate~60 - 75~ -102Potentially explosive, toxic
p-Acetamidobenzenesulfonyl Azide (p-ABSA)~100~ -201Potentially explosive
DiethylzincPyrophoricN/AIgnites on contact with air

Note: Data is approximate and can vary based on purity and experimental conditions.[8][9] Always consult safety data sheets and perform a thorough hazard analysis before handling these reagents.

Protocol 1: General Procedure for Reaction Calorimetry Study of a Cyclopropanation Reaction

This protocol provides a general outline for conducting a reaction calorimetry study to assess the thermal hazards of a cyclopropanation reaction.

Objective: To determine the heat of reaction, maximum heat flow, and adiabatic temperature rise for a cyclopropanation reaction.

Equipment: A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) equipped with a temperature probe, an overhead stirrer, a calibration heater, and a dosing pump.[6]

Procedure:

  • System Calibration: Calibrate the calorimeter by introducing a known amount of heat using the calibration heater to determine the overall heat transfer coefficient (UA) of the system.

  • Reactor Charging: Charge the reactor with the alkene and solvent.

  • Temperature Equilibration: Bring the reactor contents to the desired initial reaction temperature and allow the system to equilibrate.

  • Reagent Dosing: Begin the controlled addition of the carbene precursor solution (e.g., a solution of ethyl diazoacetate in the reaction solvent) at a pre-determined rate.

  • Data Acquisition: Continuously monitor and record the reactor temperature, jacket temperature, and reagent addition rate throughout the experiment.

  • Post-Addition Monitoring: After the addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the reaction is complete.

  • Data Analysis: Calculate the heat of reaction, the instantaneous heat flow, and the total heat evolved. From this data, the adiabatic temperature rise can be calculated, which is a critical parameter for assessing the potential for a thermal runaway.[7]

Diagrams

Thermal_Runaway_Troubleshooting Troubleshooting a Thermal Runaway start Uncontrolled Temperature Rise Detected stop_reagents Immediately Stop All Reagent Addition start->stop_reagents max_cooling Maximize Reactor Cooling stop_reagents->max_cooling check_agitation Verify Agitator Function max_cooling->check_agitation temp_control Is Temperature Decreasing? check_agitation->temp_control quench Initiate Emergency Quench Procedure temp_control->quench No stabilized Reactor Stabilized temp_control->stabilized Yes evacuate Alert Personnel and Evacuate quench->evacuate investigate Post-Incident Investigation: - Review reaction parameters - Analyze batch records - Perform hazard analysis stabilized->investigate

Caption: Decision workflow for responding to a thermal runaway.

Continuous_Flow_Cyclopropanation Continuous Flow Setup for Cyclopropanation cluster_reagents Reagent Delivery pumpA Pump A (Alkene + Solvent) mixer T-Mixer pumpA->mixer pumpB Pump B (Carbene Precursor) pumpB->mixer reactor Heated/Cooled Flow Reactor mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: A typical continuous flow setup for cyclopropanation.

References

  • Álvarez, E., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. Available at: [Link]

  • Mitsch, A. D., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Available at: [Link]

  • Mitsch, A. D., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Spiral, Imperial College London. Available at: [Link]

  • BenchChem (2025).
  • Lam, K., et al. (2026). eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes. Chemical Science. Available at: [Link]

  • Master Organic Chemistry. Simmons-Smith Reaction – Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Gemoets, H. P. L., et al. (2022). Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. The Journal of Organic Chemistry. Available at: [Link]

  • Grsic, R. T., et al. (2022). Continuous Process to Safely Manufacture an Aryldiazoacetate and Its Direct Use in a Dirhodium-Catalyzed Enantioselective Cyclopropanation. Organic Process Research & Development. Available at: [Link]

  • BenchChem (2025). Catalyst poisoning issues in the synthesis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid. BenchChem.
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  • Prime Process Safety Center. Reaction Calorimetry. Prime Process Safety Center. Available at: [Link]

  • Lam, K., et al. (2026). eCyclopropanation – A Safe and Scalable Electrochemical Route to Cyclopropanes. ResearchGate. Available at: [Link]

  • Bollyn, M., et al. Accelerated Scale-up. Mettler Toledo. Available at: [Link]

  • Penn State (2023). New, simple and accessible method creates potency-increasing structure in drugs. ScienceDaily. Available at: [Link]

  • Lam, K., et al. (2026). eCyclopropanation - a safe and scalable electrochemical route to cyclopropanes. PubMed. Available at: [Link]

  • Sroma, M. T. (2019).
  • Reaction Lab. Scale-up Systems. Reaction Lab. Available at: [Link]

  • BenchChem (2025).
  • Singh, A., et al. (2002). Development of a Practical, Safe, and High-Yielding Process for the Preparation of Enantiomerically Pure trans-Cyclopropane Carboxylic Acid. Organic Process Research & Development. Available at: [Link]

  • Álvarez, E., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. ResearchGate. Available at: [Link]

  • Nefedov, O. M., et al. (2021). Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. ResearchGate. Available at: [Link]

  • Coriolis Pharma (2021). Continuous milli-scale reaction calorimeter for direct scale-up of flow chemistry. Coriolis Pharma. Available at: [Link]

  • PEAC (2008). Runaway Industrial Chemical Reactions. PEAC.
  • Wikipedia. Simmons–Smith reaction. Wikipedia. Available at: [Link]

  • Gutmann, B., et al. (2021).
  • Bajaj, P., et al. (2020). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC. Available at: [Link]

  • Fauske & Associates (2021). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Fauske & Associates. Available at: [Link]

  • Kappe, C. O. (2013). USE OF HAZARDOUS GASES (E.G. DIAZOMETHANE) IN FLOW. Flow Chemistry - Volume 1.
  • ARIA. Runaway reactions, case studies, lessons learned. ARIA. Available at: [Link]

  • Patsnap (2025). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. Available at: [Link]

  • Foley, D., et al. (2025). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Organic Process Research & Development. Available at: [Link]

  • Barton, J. A., & Nolan, P. F. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
  • Gyenes, Z., & Carson, P. (2017). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. EUROPA.
  • Nova-Fernández, A., et al. (2023). Optimization of continuous‐flow Simmons‐Smith cyclopropanation conditions[a]. ResearchGate. Available at: [Link]

  • Zeal (2024). Runaway Chemical Reactions: Causes and Prevention. Zeal. Available at: [Link]

  • Lu, C., et al. (2020). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. PMC. Available at: [Link]

  • Nova-Fernández, A., et al. (2023). a. Scale‐up experiment under intensified conditions (see Supporting... ResearchGate. Available at: [Link]

  • Wu, J., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.
  • HIMS (2025). Scalable and sustainable electrochemical cyclopropanation in continuous flow. HIMS. Available at: [Link]

  • BenchChem (2025).
  • Lee, J.-H., et al. (2002). Methods and reaction mixtures for controlling exothermic reactions.
  • Mettler Toledo. Heat Transfer and Process Scale-up. Mettler Toledo. Available at: [Link]

  • Wang, H., et al. (2023). Commonly used methods for cyclopropanation reactions. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative analysis of different methods for synthesizing Cyclopropyl (2-methylphenyl)methanol

Comparative Analysis of Synthesis Routes for Cyclopropyl(2-methylphenyl)methanol Cyclopropyl(2-methylphenyl)methanol (CAS 400613-95-8)[1] is a sterically hindered, high-value secondary alcohol. It serves as a critical bu...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthesis Routes for Cyclopropyl(2-methylphenyl)methanol

Cyclopropyl(2-methylphenyl)methanol (CAS 400613-95-8)[1] is a sterically hindered, high-value secondary alcohol. It serves as a critical building block in modern organic synthesis, most notably as a precursor in the manganese-catalyzed acceptorless dehydrogenative coupling for the divergent synthesis of acyl cyclopentenes[2]. Because the ortho-methyl group on the phenyl ring introduces significant steric bulk adjacent to the carbinol center, selecting the optimal synthetic route is crucial for maximizing yield and minimizing side reactions.

This guide objectively evaluates the three primary synthetic pathways for this molecule, providing researchers with the mechanistic rationale, comparative metrics, and self-validating protocols necessary for successful execution.

Strategic Overview of Synthetic Pathways

The synthesis of cyclopropyl aryl carbinols fundamentally relies on carbon-carbon bond formation via nucleophilic addition, or the reduction of a pre-formed ketone[3],[4]. The three most viable routes are:

  • Route A : Addition of o-tolylmagnesium bromide to cyclopropanecarboxaldehyde.

  • Route B : Addition of cyclopropylmagnesium bromide to o-tolualdehyde.

  • Route C : Hydride reduction of cyclopropyl 2-methylphenyl ketone.

SynthesisRoutes NodeA Route A o-Tolylmagnesium Bromide + Cyclopropanecarboxaldehyde Product Cyclopropyl(2-methylphenyl)methanol CAS: 400613-95-8 NodeA->Product Grignard Addition NodeB Route B Cyclopropylmagnesium Bromide + o-Tolualdehyde NodeB->Product Grignard Addition NodeC Route C Cyclopropyl 2-methylphenyl ketone + NaBH4 NodeC->Product Ketone Reduction

Figure 1: Three primary synthetic pathways for Cyclopropyl(2-methylphenyl)methanol.

Quantitative Method Comparison

To aid in route selection, the following table summarizes the performance metrics of each method based on standard laboratory-scale execution[2],[3],[4].

MetricRoute A (Aryl Grignard)Route B (Cyclopropyl Grignard)Route C (Ketone Reduction)
Typical Yield 80 - 85%70 - 75%> 90%
Reagent Cost LowHigh (Cyclopropyl bromide)Medium (Requires ketone)
Scalability ExcellentModerateExcellent
Atom Economy Moderate (Mg salt waste)Moderate (Mg salt waste)High (B/Na salt waste)
Primary Challenge Exothermic controlGrignard initiation difficultyAccess to starting ketone

Detailed Experimental Methodologies & Mechanistic Rationale

As a researcher, executing these syntheses requires more than following a recipe; it requires an understanding of the chemical causality behind each step to troubleshoot and validate the process in real-time.

Route A: Synthesis via o-Tolylmagnesium Bromide (Recommended for General Use)

This is the most highly recommended route due to the low cost of starting materials and the reliable formation of aryl Grignard reagents[2],[3].

Self-Validating Protocol:

  • Grignard Initiation : To a flame-dried flask under argon, add magnesium turnings (1.2 eq) and a single crystal of iodine. Add 10% of a solution of 2-bromotoluene (1.0 eq) in anhydrous THF.

    • Causality: Iodine serves a dual purpose. It chemically etches the passivating magnesium oxide layer and acts as a visual indicator. The fading of the brown iodine color to a cloudy, colorless/pale yellow mixture confirms successful single-electron transfer (SET) and Grignard initiation.

  • Grignard Formation : Dropwise add the remaining 2-bromotoluene solution at a rate that maintains a gentle reflux. Stir for 1 hour post-addition.

  • Electrophilic Addition : Cool the flask to 0 °C using an ice bath. Dropwise add cyclopropanecarboxaldehyde (1.0 eq) in THF, keeping the internal temperature below 10 °C.

    • Causality: The nucleophilic attack is highly exothermic. Maintaining 0 °C prevents the aldehyde from undergoing unwanted aldol condensation or ring-opening of the strained cyclopropyl group.

  • Quenching : Carefully add saturated aqueous NH₄Cl dropwise at 0 °C.

    • Causality: Quenching with NH₄Cl rather than pure water is critical. It buffers the aqueous layer, preventing the formation of gelatinous magnesium hydroxide (

      
      ), which causes intractable emulsions and traps the product. A clean separation of the organic and aqueous layers validates a successful quench.
      
  • Isolation : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (10% EtOAc in Hexane) to yield a colorless liquid[2].

Route B: Synthesis via Cyclopropylmagnesium Bromide

This route is useful if o-tolualdehyde is already on hand, but it presents specific challenges regarding reagent stability[5].

Self-Validating Protocol:

  • Reagent Preparation : Cyclopropylmagnesium bromide is notoriously difficult to initiate due to the high s-character of the cyclopropyl C-Br bond. Use 1,2-dibromoethane (0.05 eq) as an entrainer alongside magnesium turnings in 2-MeTHF.

    • Causality: 1,2-dibromoethane reacts rapidly with Mg to form ethylene gas and

      
      , continuously exposing fresh, highly reactive magnesium surfaces for the cyclopropyl bromide to react with. The evolution of gas bubbles validates the activation.
      
  • Addition : Cool the Grignard solution to 0 °C and add o-tolualdehyde (1.0 eq) dropwise.

  • Workup : Quench with saturated NH₄Cl and extract with diethyl ether.

    • Note: Yields are typically lower (70-75%) due to the tendency of cyclopropyl Grignard reagents to undergo Wurtz-type coupling side reactions if the concentration is too high.

Route C: Synthesis via Ketone Reduction (Recommended for Asymmetric Needs)

If the chiral, enantiopure version of the alcohol is required, Route C is the only viable starting point, as the ketone can be subjected to asymmetric reduction[4].

Self-Validating Protocol:

  • Reduction : Dissolve cyclopropyl 2-methylphenyl ketone (1.0 eq) in methanol and cool to 0 °C.

  • Hydride Addition : Add Sodium Borohydride (

    
    , 1.5 eq) in small portions.
    
    • Causality: Methanol acts as both solvent and a protic source that accelerates the reduction by coordinating to the boron intermediate. The reaction effervesces (

      
       gas) as 
      
      
      
      reacts with the solvent; controlled, steady bubbling indicates active reagent.
  • Workup : Stir for 2 hours, then quench with 1M HCl to destroy excess hydride, extract with dichloromethane, and concentrate.

    • Asymmetric Alternative: For enantioselective synthesis, substitute

      
       with a Corey-Bakshi-Shibata (CBS) catalyst and borane, or utilize Noyori asymmetric transfer hydrogenation (Ru/TsDPEN).
      

Conclusion

For standard, racemic applications (such as generating precursors for downstream transition-metal catalysis), Route A is the superior choice due to its operational simplicity, excellent yield (85%), and the low cost of cyclopropanecarboxaldehyde[2],[3]. Route C should be reserved for scenarios where the target molecule must be synthesized as a single enantiomer for stereospecific drug development, justifying the added cost of obtaining the ketone precursor.

References

  • Sarkar, K., Behera, P., Roy, L., & Maji, B. (2024). "Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation". Chemical Science, 15, 14287-14294. Royal Society of Chemistry. URL: [Link]

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Comparative

A Comparative Guide to the Biological Activity of Cyclopropyl (2-methylphenyl)methanol and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Cyclopropyl Moiety in Bioactive Compounds The cyclopropyl group, a small, strained three-membered ring, is a privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Cyclopropyl Moiety in Bioactive Compounds

The cyclopropyl group, a small, strained three-membered ring, is a privileged scaffold in medicinal chemistry and agrochemical design. Its incorporation into molecular structures can significantly influence a compound's conformational rigidity, metabolic stability, and binding affinity to biological targets.[1][2] Cyclopropyl (2-methylphenyl)methanol and its analogs represent a class of compounds with largely unexplored biological potential. While specific data on the lead compound is scarce in publicly available literature, the broader family of cyclopropyl-containing molecules exhibits a wide spectrum of activities, including antifungal, herbicidal, and other pharmacological effects.[1][2][3][4] This guide provides a comparative overview of the known biological activities of analogs of Cyclopropyl (2-methylphenyl)methanol and furnishes detailed experimental protocols to facilitate further research and unlock the potential of this chemical class.

Comparative Biological Activities: Insights from Structural Analogs

Direct experimental data on the biological activity of Cyclopropyl (2-methylphenyl)methanol is not extensively documented. However, by examining its structural analogs, we can infer potential areas of biological relevance. The primary areas of interest for this class of compounds appear to be in antifungal and herbicidal applications.

Antifungal Potential

Analogs of Cyclopropyl (2-methylphenyl)methanol have shown promise as antifungal agents. For instance, [1-(2-Chlorophenyl)cyclopropyl]methanol is noted to be an intermediate in the synthesis of fungicides like cyproconazole, which is effective against a variety of plant fungal pathogens.[3] This suggests that the cyclopropylmethanol core, when combined with a substituted phenyl ring, can contribute to antifungal activity. The mechanism of action for such compounds often involves the inhibition of key fungal enzymes, such as sterol demethylase in the case of azole fungicides.

Herbicidal Activity

The unique structural properties of the cyclopropyl group can also impart herbicidal activity.[1] While specific data for Cyclopropyl (2-methylphenyl)methanol is unavailable, related compounds are being investigated for their potential as herbicides. The mode of action for such compounds can vary widely, from inhibiting amino acid synthesis to disrupting cell division.

Other Pharmacological Activities

Beyond agricultural applications, some analogs have been investigated for their pharmacological properties. For example, derivatives of [1-(2-Chlorophenyl)cyclopropyl]methanol have been explored for potential antidepressant and analgesic effects.[3] This highlights the diverse therapeutic potential that may be unlocked within this class of molecules.

Table 1: Reported Biological Activities of Cyclopropyl (2-methylphenyl)methanol Analogs

Compound/AnalogBiological ActivityKey FindingsReference
[1-(2-Chlorophenyl)cyclopropyl]methanolAntifungal Intermediate, AntimicrobialServes as a building block for fungicides; exhibits activity against Staphylococcus aureus and Escherichia coli.[3]
[1-(2-Chlorophenyl)cyclopropyl]methanolAnti-inflammatory, Anticancer, Antidepressant, AnalgesicPreliminary studies suggest potential in these therapeutic areas.[3]

Note: This table is populated with data on close structural analogs due to the limited availability of direct experimental data for Cyclopropyl (2-methylphenyl)methanol. Further research is required to determine the specific activities of the target compound.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of Cyclopropyl (2-methylphenyl)methanol and its analogs, this section provides detailed, step-by-step protocols for assessing their potential antifungal and herbicidal activities.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.[5][6][7][8][9]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal strain.

Materials:

  • Test compound (e.g., Cyclopropyl (2-methylphenyl)methanol)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • Incubator (35°C)

  • Positive control (e.g., Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[6] This suspension is then diluted in RPMI-1640 to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • For molds (Aspergillus spp.): Grow the mold on Potato Dextrose Agar (PDA) for 5-7 days at 35°C. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the 96-well plate using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing the diluted compound.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[5][7] This can be determined visually or by measuring the optical density at 600 nm.[5]

Antifungal_MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate 96-well Plate A->C B Prepare Compound Dilutions B->C D Incubate at 35°C for 24-48h C->D E Read Results Visually or with Spectrophotometer D->E F Determine MIC E->F

Caption: Workflow for a post-emergence greenhouse herbicidal assay.

Structure-Activity Relationships (SAR) and Future Directions

The limited data on Cyclopropyl (2-methylphenyl)methanol and its close analogs makes a detailed SAR analysis challenging. However, based on the broader class of cyclopropyl-containing compounds, some general trends can be hypothesized:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are likely to have a significant impact on biological activity. Electron-withdrawing or -donating groups can influence the compound's electronic properties, lipophilicity, and interaction with biological targets. The ortho-methyl group in the target compound may introduce steric hindrance that could affect binding.

  • The Cyclopropyl Moiety: The cyclopropyl ring is a key feature and its presence is expected to be crucial for activity. Modifications to the cyclopropyl ring itself are less common but could be explored.

  • The Methanol Group: The hydroxyl group of the methanol moiety provides a site for hydrogen bonding and potential metabolic transformation. Esterification or etherification of this group could be explored to create prodrugs or modify the compound's pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of Cyclopropyl (2-methylphenyl)methanol analogs. This would involve varying the substituent on the phenyl ring (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions. The resulting data will be invaluable for establishing a clear SAR and for optimizing the biological activity of this promising class of compounds.

Conclusion

While direct biological activity data for Cyclopropyl (2-methylphenyl)methanol is currently limited, its structural similarity to known bioactive compounds, particularly in the antifungal and herbicidal arenas, suggests significant potential. This guide provides a framework for initiating the biological evaluation of this compound and its analogs by presenting established experimental protocols. The systematic exploration of this chemical space is warranted and could lead to the discovery of novel and effective agents for use in medicine and agriculture.

References

  • Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

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  • Siddiqui, A. A., et al. (2008). Synthesis and in-vitro antifungal activity of 6-substituted-phenyl-2- {[(4'-substituted phenyl-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one derivatives. Acta Poloniae Pharmaceutica, 65(2), 223-228. [Link]

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  • PubChem. (n.d.). Cyclobutyl-cyclopropyl-methoxymethanol. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]

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Validation

Advanced Cyclopropanation in Drug Discovery: A Comparative Guide to Simmons-Smith and Alternative Methodologies

The cyclopropane ring is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates provides profound benefits, including conformational restriction, enhanced target binding affin...

Author: BenchChem Technical Support Team. Date: March 2026

The cyclopropane ring is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates provides profound benefits, including conformational restriction, enhanced target binding affinity, and improved metabolic stability by eliminating susceptible C-H bonds [[1]](). Notable examples include the antiviral therapeutics boceprevir and nirmatrelvir (Paxlovid), which rely heavily on complex gem-dimethylcyclopropylproline building blocks 2.

As a Senior Application Scientist, selecting the appropriate cyclopropanation methodology requires balancing substrate electronic properties, stereochemical demands, and process scalability. This guide provides an in-depth comparative analysis of the Simmons-Smith reaction against transition-metal catalyzed diazo decomposition and the Corey-Chaykovsky reaction.

Mechanistic Overview & Causality

The Simmons-Smith Reaction (Zinc-Carbenoid)

The Simmons-Smith reaction is a cheletropic transformation that utilizes an organozinc carbenoid (typically


) to stereospecifically convert alkenes into cyclopropanes 3. The reaction proceeds via a concerted "butterfly" transition state, ensuring that the original geometry of the alkene is preserved (syn-addition) 4. A powerful feature of this method is its ability to be directed by adjacent chiral allylic or homoallylic alcohols, which coordinate the zinc center and deliver the methylene group to a specific face of the alkene.
Transition-Metal Catalyzed Diazo Decomposition

This alternative relies on the decomposition of diazo compounds (e.g., ethyl diazoacetate) by transition metals like Rh(II), Cu(I), or Fe to generate a highly electrophilic metal-carbene intermediate 5. Unlike the Simmons-Smith reaction, this method is highly modular; the stereoselectivity is dictated by the chiral ligands on the metal catalyst rather than the substrate's inherent directing groups 6.

Corey-Chaykovsky Reaction (Sulfur Ylides)

While the previous methods utilize electrophilic carbenoids to attack electron-rich alkenes, the Corey-Chaykovsky reaction generates a nucleophilic sulfur ylide in situ. This ylide undergoes a 1,4-conjugate addition to electron-deficient alkenes (Michael acceptors like enones), followed by an intramolecular displacement of the sulfide leaving group to close the ring 7.

Mechanistic_Pathways cluster_SS Simmons-Smith (Zn-Carbenoid) cluster_Diazo Transition Metal Diazo Start Alkene Substrate Zn Et2Zn + CH2I2 Formation of ICH2ZnI Start->Zn Non-activated/Allylic Metal Rh2(OAc)4 + Diazoacetate Formation of Metal-Carbene Start->Metal Styrenes/Electron-rich Butterfly Butterfly Transition State (Concerted) Zn->Butterfly Syn Stereospecific Syn-Addition (Directed by -OH) Butterfly->Syn Cyclopropane Cyclopropane Product Syn->Cyclopropane Metallocarbene Electrophilic Carbene Transfer Metal->Metallocarbene Enantio High Enantioselectivity (Ligand Controlled) Metallocarbene->Enantio Enantio->Cyclopropane

Caption: Mechanistic divergence between Simmons-Smith and metal-catalyzed diazo cyclopropanation.

Comparative Performance Data

To facilitate method selection, the following table synthesizes the operational and chemical parameters of the three primary cyclopropanation strategies.

ParameterSimmons-Smith (Furukawa Mod.)Transition-Metal Diazo (Rh/Cu)Corey-Chaykovsky
Optimal Substrate Unactivated alkenes, allylic alcoholsElectron-rich alkenes (styrenes, enol ethers)Electron-deficient alkenes (

-unsaturated carbonyls)
Reactive Species Electrophilic Zn-carbenoidElectrophilic Metal-carbeneNucleophilic Sulfur Ylide
Stereocontrol Diastereoselective (directed by adjacent -OH/heteroatoms)Highly Enantioselective (controlled by chiral ligands)Diastereoselective (typically favors trans substitution)
Safety Profile Pyrophoric reagents (

); highly exothermic
Explosion hazard associated with diazo compoundsMild, but requires strong bases (e.g., NaH) to form ylide
Toxicity / Byproducts Zinc salts (easily removed via aqueous workup)Heavy metal waste; requires rigorous scavengingDimethyl sulfoxide/sulfide byproducts (malodorous)

Experimental Protocols & Causal Workflows

The following self-validating protocols highlight the causal reasoning behind critical experimental steps to ensure reproducibility and high yields.

Protocol A: Furukawa-Modified Simmons-Smith Cyclopropanation

The traditional Simmons-Smith reaction utilizes a zinc-copper couple, which is heterogeneous and notoriously irreproducible due to variations in metal surface activation [[8]](). The Furukawa modification solves this by using diethylzinc (


), a homogeneous liquid that allows for precise stoichiometric control 3.
  • Preparation: Dissolve the allylic alcohol substrate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C.

  • Reagent Addition: Slowly add

    
     (1.0 M in hexanes, 2.0 equiv) via syringe.
    
    • Causality: The homogeneous nature of

      
       ensures immediate availability for transmetalation.
      
  • Carbenoid Generation: Dropwise addition of diiodomethane (

    
    , 2.0 equiv).
    
    • Causality: The formation of the active

      
       carbenoid is highly exothermic. Dropwise addition at 0 °C prevents thermal decomposition of the carbenoid and minimizes unwanted side reactions.
      
  • Reaction Validation: Stir at room temperature for 4-6 hours. Monitor complete consumption of the starting material via TLC (stain with KMnO4).

  • Quench: Carefully quench the reaction with saturated aqueous

    
     at 0 °C.
    
    • Causality: Unreacted

      
       is pyrophoric. Aqueous 
      
      
      
      provides a mild proton source to safely decompose the organozinc species without hydrolyzing sensitive functional groups on the newly formed cyclopropane.
Protocol B: Rhodium-Catalyzed Diazo Decomposition

This protocol is ideal for the enantioselective cyclopropanation of styrenes using ethyl diazoacetate (EDA) 9.

  • Preparation: Dissolve the alkene (5.0 equiv) and

    
     catalyst (1 mol%) in anhydrous DCM.
    
    • Causality: An excess of alkene is used to statistically favor the cross-reaction over diazo dimerization.

  • Syringe Pump Addition: Dissolve EDA (1.0 equiv) in DCM and add it to the reaction mixture over 2-4 hours using a syringe pump.

    • Causality: EDA can react with the newly formed metal-carbene to yield diethyl maleate or fumarate (dimerization). Slow, continuous addition maintains a low steady-state concentration of EDA, heavily favoring productive cyclopropanation.

  • Reaction Validation: Stir until nitrogen gas evolution ceases. The color of the solution will typically change from green/blue to a pale yellow once the carbene transfer is complete.

  • Purification: Filter the crude mixture through a short pad of Celite.

    • Causality: Removes the insoluble rhodium catalyst residues, preventing heavy metal contamination in downstream biological assays.

Experimental_Workflow cluster_Furukawa Protocol A: Furukawa Simmons-Smith cluster_Rh Protocol B: Rh-Catalyzed Diazo Step1A Cool Alkene in DCM to 0°C Step2A Add Et2Zn (1.0M in Hexane) [Causality: Homogeneous Reagent] Step1A->Step2A Step3A Dropwise CH2I2 Addition [Causality: Exotherm Control] Step2A->Step3A Step4A Quench with Sat. NH4Cl [Causality: Destroy active Zn] Step3A->Step4A Step1B Dissolve Alkene + Rh2(OAc)4 in DCM Step2B Syringe Pump Addition of EDA [Causality: Prevent Dimerization] Step1B->Step2B Step3B Stir at RT until N2 evolution ceases Step2B->Step3B Step4B Filter through Celite [Causality: Remove Catalyst] Step3B->Step4B

Caption: Step-by-step experimental workflows highlighting causality in reagent addition and quenching.

Conclusion & Selection Guide

Selecting the optimal cyclopropanation strategy is dictated by the substrate's electronic nature and the desired stereochemical outcome.

  • Choose the Simmons-Smith reaction (specifically the Furukawa modification) when working with unactivated alkenes or when diastereoselective directing groups (like allylic alcohols) are present [[4]](). It avoids the hazards of diazo compounds .

  • Choose Transition-Metal Catalyzed Diazo Decomposition when absolute enantiocontrol is required on electron-rich alkenes, leveraging the vast library of chiral Rh and Cu ligands available today 5.

  • Choose the Corey-Chaykovsky reaction when the target requires cyclopropanation of an electron-deficient

    
    -unsaturated system, utilizing the unique nucleophilic properties of sulfur ylides 7.
    

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PMC - NIH. 4

  • Transition Metal-Catalyzed, Asymmetric Reactions of Diazo Compounds. Bentham Science Publisher. 5

  • Transition metal catalyzed asymmetric cyclopropanation via diazo decomposition: Ligand architecture defining stereoselectivity. Taylor & Francis. 6

  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. 8

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. 7

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. ResearchGate. 1

  • Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. ResearchGate. 9

  • Simmons–Smith reaction. Wikipedia. 3

  • Simmons-Smith Cyclopropanation Reaction. Tokyo Chemical Industry (TCI).

  • Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Drug Hunter. 2

Sources

Comparative

A Comparative Guide to the Reactivity of Cyclopropyl (2-methylphenyl)methanol and Other Cyclopropylcarbinols

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry and drug development, the nuanced reactivity of small, strained ring systems offers a powerful toolkit for t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the nuanced reactivity of small, strained ring systems offers a powerful toolkit for the construction of complex molecular architectures. Among these, cyclopropylcarbinols stand out for their unique electronic properties and propensity for rapid, often stereospecific, rearrangements. This guide provides an in-depth, objective comparison of the reactivity of cyclopropyl (2-methylphenyl)methanol with other key cyclopropyl carbinols, supported by established experimental principles and data.

The Unique Reactivity of the Cyclopropylcarbinyl System: A Tale of "Dancing Resonance"

The chemistry of cyclopropylcarbinols is dominated by the remarkable stability of the corresponding cyclopropylcarbinyl cation.[1] This stability arises from a phenomenon often described as "dancing resonance" or hyperconjugation, where the Walsh orbitals of the cyclopropane ring overlap with the vacant p-orbital of the carbocationic center.[2] This delocalization of positive charge results in a non-classical carbocation that is significantly more stable than many other carbocations, leading to exceptionally high reactivity in reactions that proceed through a carbocationic intermediate, such as SN1 solvolysis.[1][3]

The formation of the cyclopropylcarbinyl cation is not the end of the story. This intermediate exists in a dynamic equilibrium with other cationic species, primarily the cyclobutyl and homoallyl (but-3-en-1-yl) cations.[1] This equilibrium means that reactions starting from a single cyclopropylcarbinol isomer can yield a mixture of products, with the distribution being highly dependent on the substitution pattern and reaction conditions.

Comparative Reactivity: The Influence of Aryl Substituents

The reactivity of cyclopropylcarbinols can be finely tuned by the introduction of substituents, particularly on the carbinol carbon. Aryl groups, in general, can further stabilize the carbocationic intermediate through resonance. However, the position of substituents on the aromatic ring can introduce both electronic and steric effects that significantly modulate this reactivity.

This guide focuses on a comparative analysis of the following cyclopropylcarbinols:

  • Cyclopropylmethanol (1) : The parent, unsubstituted system.

  • Cyclopropyl(phenyl)methanol (2) : The benchmark phenyl-substituted carbinol.

  • Cyclopropyl(4-methylphenyl)methanol (3) : A para-substituted analogue with an electron-donating group.

  • Cyclopropyl(2-methylphenyl)methanol (4) : The ortho-substituted target molecule, introducing steric considerations.

The primary method for quantitatively comparing the reactivity of these alcohols is through the study of the solvolysis rates of their corresponding tosylate or bromide derivatives.[3][4] A faster solvolysis rate indicates a more stable carbocation intermediate and thus a more reactive parent alcohol.

Predicted Relative Solvolysis Rates
CompoundStructurePredicted Relative Solvolysis Rate (krel)Justification
Cyclopropyl(4-methylphenyl)methanol Derivative (3-OTs) Most ReactiveThe para-methyl group is electron-donating through induction and hyperconjugation, significantly stabilizing the positive charge on the benzylic carbon through resonance. This leads to the most stable carbocation and the fastest solvolysis rate.
Cyclopropyl(phenyl)methanol Derivative (2-OTs) Highly ReactiveThe phenyl group stabilizes the carbocation through resonance. This is a significant rate enhancement compared to the unsubstituted analogue.
Cyclopropyl(2-methylphenyl)methanol Derivative (4-OTs) ReactiveThe ortho-methyl group is electron-donating, which should increase reactivity. However, this is counteracted by a significant steric effect. The methyl group can hinder the planarity of the carbocation and restrict solvent access, thus decreasing the rate of solvolysis compared to the para-substituted isomer.
Cyclopropylmethanol Derivative (1-OTs) Least ReactiveLacking the additional resonance stabilization from an aryl group, the carbocation is the least stable among the four, resulting in the slowest solvolysis rate.

Note: The provided structures are for the parent alcohols. The reactivity comparison is based on the solvolysis of their corresponding tosylate (OTs) or bromide derivatives.

The Interplay of Electronic and Steric Effects

The predicted reactivity order highlights the delicate balance between electronic and steric effects in these systems.

Caption: Interplay of electronic and steric effects on reactivity.

The electron-donating nature of the methyl group in both the para and ortho positions is expected to accelerate the reaction by stabilizing the forming carbocation. However, in the case of cyclopropyl(2-methylphenyl)methanol, the proximity of the methyl group to the reaction center introduces steric hindrance. This can force the aryl group out of planarity with the carbocationic center, reducing the effectiveness of resonance stabilization. Furthermore, the bulky ortho-substituent can impede the approach of solvent molecules required for stabilization and subsequent nucleophilic attack.

Experimental Protocols for Reactivity Comparison

To experimentally validate the predicted reactivity and analyze the resulting product distributions, the following protocols are recommended.

Synthesis of Cyclopropylcarbinols

The required cyclopropyl carbinols can be synthesized via the Grignard reaction between cyclopropyl magnesium bromide and the corresponding benzaldehyde.

Protocol 1: Synthesis of Cyclopropyl(2-methylphenyl)methanol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are stirred in anhydrous diethyl ether. A solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of cyclopropyl magnesium bromide.

  • Aldehyde Addition: A solution of 2-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C.

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Solvolysis Kinetics

The solvolysis rates of the corresponding tosylates or bromides can be monitored by titrating the acid produced during the reaction.[3]

Protocol 2: Solvolysis Rate Measurement by Titration

  • Substrate Preparation: The cyclopropylcarbinol is converted to its tosylate derivative using p-toluenesulfonyl chloride in pyridine.

  • Reaction Setup: A solution of the cyclopropylcarbinyl tosylate of known concentration is prepared in a suitable solvent (e.g., 80% aqueous ethanol). The solution is maintained at a constant temperature in a thermostatted water bath.

  • Titration: Aliquots of the reaction mixture are withdrawn at regular time intervals and quenched in a known volume of cold acetone. The liberated p-toluenesulfonic acid is then titrated with a standardized solution of sodium hydroxide using a suitable indicator (e.g., bromothymol blue).

  • Data Analysis: The first-order rate constant (k) is determined from the slope of a plot of ln([Substrate]t/[Substrate]0) versus time.

solvolysis_workflow A Prepare Cyclopropylcarbinyl Tosylate Solution B Maintain Constant Temperature A->B C Withdraw Aliquots at Intervals B->C D Quench Reaction C->D E Titrate Liberated Acid D->E F Plot ln([S]t/[S]0) vs. Time E->F G Determine Rate Constant (k) F->G

Caption: Experimental workflow for solvolysis kinetics.

Product Analysis

The distribution of rearranged products (cyclopropyl, cyclobutyl, and homoallyl derivatives) can be determined using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 3: Product Distribution Analysis by GC-MS

  • Reaction Completion: The solvolysis reaction is allowed to proceed to completion (typically 10 half-lives).

  • Workup: The reaction mixture is neutralized and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is dried and concentrated.

  • GC-MS Analysis: The product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to separate and identify the different isomers based on their retention times and mass spectra.[5]

  • Quantification: The relative peak areas in the gas chromatogram can be used to determine the percentage of each product in the mixture.

Protocol 4: Structural Elucidation by NMR Spectroscopy

  • Isolation: If necessary, the individual products can be isolated by preparative chromatography.

  • NMR Analysis: 1H and 13C NMR spectra of the product mixture or isolated compounds are recorded.[6] The characteristic chemical shifts and coupling constants for cyclopropyl, cyclobutyl, and homoallyl systems allow for unambiguous structural assignment.

Conclusion

The reactivity of cyclopropyl (2-methylphenyl)methanol, like other cyclopropylcarbinols, is governed by the formation of a highly stabilized carbocationic intermediate. The presence of the 2-methylphenyl group introduces a fascinating interplay of electronic and steric effects. While the electron-donating methyl group is expected to enhance reactivity, the steric hindrance it imposes likely tempers this effect, making it less reactive than its para-substituted counterpart but still significantly more reactive than the parent cyclopropylmethanol.

For researchers in drug development and organic synthesis, a thorough understanding of these competing effects is crucial for predicting reaction outcomes and designing efficient synthetic strategies. The experimental protocols outlined in this guide provide a robust framework for the quantitative comparison of the reactivity of cyclopropyl (2-methylphenyl)methanol and other cyclopropylcarbinols, enabling the rational design and optimization of chemical processes that leverage the unique reactivity of these valuable synthetic intermediates.

References

  • Roberts, J. D.; Chambers, V. C. Small-Ring Compounds. IV. The Interconversion of Cyclopropylcarbinyl, Cyclobutyl, and Allylcarbinyl Derivatives. J. Am. Chem. Soc.1951, 73 (7), 3176–3179.
  • Schleyer, P. v. R.; Van Dine, G. W. Substituent Effects on Cyclopropylcarbinyl Solvolysis Rates. Evidence for Symmetrical Transition States. J. Am. Chem. Soc.1966, 88 (10), 2321–2322.
  • Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. [Link]

  • Chemistry LibreTexts. 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]

  • Theochem @ Mercer University. KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. [Link]

  • Purity-IQ. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. [Link]

  • ResearchGate. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • ResearchGate. Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1. [Link]

  • PMC. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. [Link]

Sources

Safety & Regulatory Compliance

Safety

Cyclopropyl(2-methylphenyl)methanol: Operational Guide for Safe Handling and Disposal

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. For researchers and drug development professionals handling Cyclopr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. For researchers and drug development professionals handling Cyclopropyl(2-methylphenyl)methanol (also known as cyclopropyl(o-tolyl)methanol, CAS 400613-95-8)[1], improper disposal can compromise laboratory safety, lead to exothermic reactions, and result in severe environmental toxicity[2].

This guide provides a self-validating, mechanistic protocol for the safe end-of-life management of this specific organic building block, ensuring your laboratory maintains the highest standards of operational safety and regulatory compliance[3].

Mechanistic Causality in Disposal

To safely dispose of any chemical, we must first understand its structural vulnerabilities. Cyclopropyl(2-methylphenyl)methanol contains two structural features that dictate its handling:

  • Cyclopropyl Ring Strain: The cyclopropyl moiety possesses significant angular and torsional strain (approximately 27.5 kcal/mol). In the presence of strong Brønsted or Lewis acids, this ring is highly susceptible to exothermic, acid-catalyzed ring-opening reactions that generate reactive carbocation intermediates. Causality: This compound must be strictly segregated from acidic waste streams to prevent in-carboy pressurization or thermal runaway.

  • Aryl-Aliphatic Lipophilicity: The combination of the ortho-tolyl group and the cyclopropyl ring renders this secondary alcohol highly lipophilic. If discharged into municipal wastewater, it resists standard aqueous degradation, posing a high risk of bioaccumulation and aquatic toxicity. Causality: High-temperature incineration is the only acceptable method of destruction, ensuring complete conversion to CO₂ and H₂O.

Quantitative Waste Profile

Before initiating disposal, verify the physical and regulatory properties of the waste stream[4],[1].

PropertyValue / ClassificationOperational Implication
Chemical Name Cyclopropyl(2-methylphenyl)methanolPrimary identifier for EHS manifests
CAS Number 400613-95-8Required for regulatory traceability
Molecular Formula C₁₁H₁₄OConfirms non-halogenated status
Molecular Weight 162.23 g/mol Informs mass-balance calculations
Waste Classification Non-Halogenated Organic WasteMust be segregated from halogens/acids
EPA RCRA Code D001 (If mixed with flammable solvents)Requires grounded flammables storage
Disposal Method High-Temperature IncinerationNever discharge into aqueous drains

Step-by-Step Disposal Protocol

This protocol utilizes a self-validating system to ensure safety at every operational node. Do not proceed to the next step until the validation checkpoint is cleared.

Phase 1: Segregation and Compatibility Verification
  • Step 1: Assess the Waste Matrix. Determine if the compound is pure, dissolved in a solvent (e.g., ethyl acetate, hexane), or mixed with reaction byproducts.

  • Step 2: pH Verification (Self-Validation Checkpoint).

    • Action: Before transferring the compound to a bulk waste carboy, test a 1 mL aliquot of the waste matrix with pH indicator paper.

    • Validation: The pH must read between 6.0 and 8.0 . If the pH is <6.0, the mixture must be carefully neutralized with a weak base (e.g., saturated NaHCO₃) prior to bulk storage to prevent acid-catalyzed cyclopropyl ring-opening.

  • Step 3: Halogen Segregation. Ensure the waste matrix does not contain dichloromethane, chloroform, or other halogenated solvents. Mixing non-halogenated waste with halogenated waste drastically alters the required incineration temperature and increases disposal costs.

Phase 2: Containerization and Labeling
  • Step 4: Select the Receptacle. Use a high-density polyethylene (HDPE) or heavy-walled glass waste carboy. Causality: Metal containers must be avoided, as trace metal impurities can initiate catalytic degradation of the alcohol.

  • Step 5: Headspace Verification (Self-Validation Checkpoint).

    • Action: Transfer the waste using a chemically compatible funnel inside a certified fume hood.

    • Validation: Visually confirm that at least 20% of the container volume remains empty (headspace). This validates that the container can safely accommodate vapor pressure fluctuations without rupturing.

  • Step 6: Regulatory Labeling. Immediately affix a hazardous waste label. Mark clearly as "Non-Halogenated Organic Waste" and explicitly list "Cyclopropyl(2-methylphenyl)methanol (CAS 400613-95-8)" as a constituent to comply with hazard communication standards[2].

Phase 3: Storage and Final Disposition
  • Step 7: Secondary Containment. Place the sealed carboy in a secondary containment tray (capable of holding 110% of the primary container's volume) within a grounded, ventilated flammables storage cabinet.

  • Step 8: EHS Coordination. Schedule a pickup with your Environmental Health and Safety (EHS) department or a licensed RCRA vendor for high-temperature incineration.

Disposal Workflow Visualization

G A Cyclopropyl(2-methylphenyl)methanol Waste Stream B Check Contamination: Halogens or Acids? A->B Assess Matrix C Non-Halogenated Organic Waste Receptacle B->C Pure / Non-Hal D Halogenated / Mixed Waste Receptacle B->D Mixed / Halogenated E Secondary Containment & Flammables Cabinet C->E Transfer & Label D->E Transfer & Label F High-Temperature Incineration (EPA/RCRA) E->F Licensed Vendor Pickup

Fig 1: Decision matrix and disposal workflow for Cyclopropyl(2-methylphenyl)methanol waste.

Immediate Spill Response Protocol

In the event of a spill during the disposal transfer process, execute the following immediate actions:

  • Evacuate & Ventilate: Ensure the fume hood is operating at maximum flow. If the spill is outside the hood, evacuate the immediate area and increase room ventilation.

  • Absorb: Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Causality: Do not use combustible materials like sawdust, which can exacerbate flammability risks.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the affected area with a mild detergent and water, collecting all wash water as hazardous waste.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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